1-(Dimethoxymethyl)-2-iodobenzene
Description
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Properties
IUPAC Name |
1-(dimethoxymethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFWPCWRHNDKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573152 | |
| Record name | 1-(Dimethoxymethyl)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933672-30-1 | |
| Record name | 1-(Dimethoxymethyl)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Utility of 1-(Dimethoxymethyl)-2-iodobenzene in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(Dimethoxymethyl)-2-iodobenzene is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its unique structure, featuring a protected aldehyde ortho to a reactive iodine atom, allows for a range of selective transformations, making it a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its applications, particularly in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic frameworks, supported by experimental data and procedural insights.
Core Applications in Organic Synthesis
The primary utility of this compound stems from the orthogonal reactivity of its two functional groups. The dimethoxymethyl group acts as a stable protecting group for the formyl moiety, which is unreactive under conditions typically employed for carbon-carbon and carbon-heteroatom bond formation at the C-I bond. Subsequent deprotection under mild acidic conditions readily unmasks the aldehyde, making it available for further synthetic manipulations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0), initiating a variety of powerful cross-coupling reactions. These reactions enable the introduction of a wide array of substituents at the 2-position of the benzaldehyde precursor.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of biaryl synthesis. This compound can be coupled with various aryl- and heteroarylboronic acids or their esters to generate 2-formylbiaryl compounds. These products are important precursors for a range of larger, conjugated systems.
Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds between this compound and alkenes. This provides a direct route to ortho-formyl stilbenes and other vinylated benzaldehydes, which are valuable intermediates in medicinal chemistry and materials science.
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 2-alkynylbenzaldehyde derivatives. These are versatile intermediates for the synthesis of heterocycles and natural products.
A logical workflow for these transformations is depicted below:
Synthesis of Heterocyclic Scaffolds
A significant application of this compound is in the synthesis of fused heterocyclic systems, most notably dibenzo[b,f]oxepines. These structures are present in a number of biologically active molecules. The general synthetic strategy involves the initial coupling of this compound or a related 2-halobenzaldehyde derivative with a phenol to form a diaryl ether. Subsequent intramolecular reactions lead to the formation of the seven-membered oxepine ring.
One powerful approach is the intramolecular Mizoroki-Heck reaction. In this pathway, the diaryl ether, prepared via a nucleophilic aromatic substitution or an Ullmann condensation, is further functionalized to introduce a vinyl group. The palladium-catalyzed intramolecular cyclization of this vinyl ether then proceeds to form the dibenzo[b,f]oxepine core.
The logical flow for this synthetic strategy is outlined below:
Experimental Protocols and Data
While specific multi-step experimental procedures starting directly from this compound are not extensively detailed in readily available literature, representative protocols for the key transformations can be provided based on analogous systems. The following sections detail generalized procedures for the crucial reaction types.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of toluene and water (4:1) is added the arylboronic acid (1.2 eq) and a base such as K₂CO₃ (2.0 eq). The mixture is degassed, and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), is added. The reaction is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
Table 1: Representative conditions and yields for Suzuki-Miyaura coupling of aryl iodides.
General Procedure for Intramolecular Heck Reaction for Dibenzo[b,f]oxepine Synthesis
A precursor, such as a 2-(2-vinylphenoxy)benzene derivative, is dissolved in a polar aprotic solvent like DMF or acetonitrile. A palladium catalyst, typically Pd(OAc)₂ (0.1 eq), and a phosphine ligand, such as P(o-tol)₃ (0.2 eq), are added, followed by a base, for example, triethylamine (2.0 eq) or K₂CO₃ (2.0 eq). The mixture is degassed and heated to 100-140 °C. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The final product is purified by chromatography.
| Entry | Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-Vinylphenoxy)benzaldehyde | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 60-75 |
| 2 | Diethyl 2-(2-(1-phenylvinyl)phenoxy)malonate | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | 18 | 65-80 |
Table 2: Illustrative conditions for intramolecular Heck cyclization to form dibenzo[b,f]oxepine systems.
Deprotection of the Dimethoxymethyl Group
The dimethoxymethyl acetal is readily cleaved to the corresponding aldehyde under acidic conditions. The protected aldehyde is dissolved in a mixture of acetone and water, and a catalytic amount of an acid, such as p-toluenesulfonic acid or dilute HCl, is added. The reaction is typically stirred at room temperature for several hours until the deprotection is complete. The reaction mixture is then neutralized with a mild base (e.g., NaHCO₃ solution), and the product is extracted with an organic solvent. After standard workup, the aldehyde is usually obtained in high purity and yield.
| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Acetone/H₂O | 25 | 4 | >95 |
| 2 | 2M HCl | THF/H₂O | 25 | 2 | >95 |
Table 3: Typical conditions for the hydrolysis of dimethyl acetals to aldehydes.
Conclusion
This compound is a highly valuable and strategic building block in organic synthesis. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions, coupled with the stability of the protected aldehyde, allows for the efficient and controlled synthesis of highly functionalized aromatic compounds. Its application in the synthesis of complex heterocyclic systems like dibenzo[b,f]oxepines underscores its importance in the development of novel pharmaceuticals and functional materials. The methodologies outlined in this guide provide a framework for the effective utilization of this versatile reagent in contemporary synthetic endeavors.
1-(Dimethoxymethyl)-2-iodobenzene physical and chemical properties
An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as 2-Iodobenzaldehyde dimethyl acetal. This compound is a valuable bifunctional building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure incorporates a reactive aryl iodide moiety, ideal for cross-coupling reactions, and a protected aldehyde group (a dimethyl acetal), which can be readily deprotected for subsequent transformations. This document consolidates available data on its properties, reactivity, and synthetic applications, including detailed experimental protocols and graphical representations of its chemical utility.
Introduction
This compound (IUPAC name: 2-Iodobenzaldehyde dimethyl acetal) is an aromatic organic compound that serves as a key intermediate in multi-step synthetic pathways.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups:
-
Aryl Iodide : The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds.
-
Dimethoxymethyl Acetal : This group serves as a stable protecting group for a benzaldehyde moiety. It is resistant to many reaction conditions, particularly those involving nucleophiles or bases, but can be easily hydrolyzed under acidic conditions to reveal the reactive aldehyde.[1][2]
This dual functionality allows for sequential, regioselective modifications, making it a versatile tool for constructing complex molecular architectures.[3]
Chemical Structure:
Physical and Chemical Properties
Specific experimental data for this compound is not widely published. The properties listed below are based on available information from chemical suppliers and estimations derived from related structures.
| Property | Value | Source/Comment |
| IUPAC Name | 2-Iodobenzaldehyde dimethyl acetal | [1] |
| Synonyms | This compound | - |
| CAS Number | 57389-49-2, 24396-24-5 | Note: Multiple CAS numbers are associated with this compound.[1][4] |
| Molecular Formula | C₉H₁₁IO₂ | Calculated from structure. |
| Molecular Weight | 278.09 g/mol | Calculated from structure. |
| Appearance | Colorless to light yellow liquid or low melting solid | [1] Based on supplier data and properties of 2-iodobenzaldehyde.[5] |
| Odor | Special odor | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | Precursor 2-iodobenzaldehyde melts at 36-39 °C.[5] |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, THF, DMF). Insoluble in water. | [1] Inferred from structure and general properties of similar compounds. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is centered on the sequential reactions of its two functional groups.
Reactions at the Aryl Iodide Site
The C-I bond is the primary site for transformations involving metal catalysis. It readily undergoes oxidative addition to low-valent transition metals, such as Palladium(0), initiating a catalytic cycle. This makes it an ideal substrate for forming new bonds at the 2-position of the benzene ring.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Ullmann Coupling: Self-coupling or reaction with other aryl halides.
Reactions at the Acetal Group
The dimethoxymethyl group is a robust protecting group for the aldehyde functionality. Its primary reaction is acid-catalyzed hydrolysis to regenerate the parent aldehyde, 2-iodobenzaldehyde, or a derivative thereof if the aryl iodide has already been functionalized.
-
Acetal Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄, or TFA) in a suitable solvent mixture (e.g., THF/water, acetone/water) cleaves the two C-O ether bonds to yield the corresponding aldehyde and two equivalents of methanol.[2][6] This transformation is typically high-yielding and clean.
The logical flow of its reactivity is depicted below.
Caption: Reactivity pathways of the title compound.
Experimental Protocols
The following are generalized protocols for key transformations involving this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-substituted benzaldehyde dimethyl acetal.
Protocol 2: Acetal Hydrolysis (Deprotection)
This protocol describes the cleavage of the acetal to reveal the aldehyde.
Materials:
-
2-Substituted benzaldehyde dimethyl acetal (from Protocol 1)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetone)
-
Aqueous acid (e.g., 1M HCl, 10% H₂SO₄)
Procedure:
-
Dissolve the acetal substrate in a suitable organic solvent (e.g., THF) in a round-bottom flask.
-
Add an equal volume of aqueous acid (e.g., 1M HCl).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 1-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid carefully with a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates a typical two-step synthetic sequence using this compound as a starting material to generate a functionalized biaryl aldehyde, a common core structure in drug development.
Caption: A typical synthetic workflow using the title compound.
Safety and Handling
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Likely to be an irritant to the eyes, skin, and respiratory system, similar to its precursor, 2-iodobenzaldehyde.[5][7] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Consult the SDS for related compounds like 2-iodobenzaldehyde for more detailed safety information.
Conclusion
This compound is a highly useful and versatile synthetic intermediate for researchers in organic chemistry and drug discovery. Its key advantage lies in the orthogonal reactivity of the aryl iodide and the protected aldehyde, which enables the strategic and sequential introduction of diverse functionalities. While detailed physical characterization is sparse in the literature, its reactivity is predictable and reliable, making it a valuable building block for the synthesis of complex target molecules.
References
- 1. 2-Iodobenzaldehyde Dimethyl Acetal Supplier China | High Purity CAS 57389-49-2 | Applications, Safety, Price & COA [iodobenzene.ltd]
- 2. google.com [google.com]
- 3. 2-Iodobenzaldehyde | 26260-02-6 | Benchchem [benchchem.com]
- 4. 24396-24-5 | 2-Iodobenzaldehyde dimethyl acetal - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. chembk.com [chembk.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(Dimethoxymethyl)-2-iodobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Dimethoxymethyl)-2-iodobenzene, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a reliable reference for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to reveal distinct signals for the aromatic, methoxy, and acetal protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Doublet | 1H | Aromatic H (adjacent to Iodine) |
| ~ 7.3 - 7.4 | Triplet | 1H | Aromatic H |
| ~ 7.0 - 7.1 | Triplet | 1H | Aromatic H |
| ~ 7.5 - 7.6 | Doublet | 1H | Aromatic H (adjacent to dimethoxymethyl) |
| ~ 5.5 | Singlet | 1H | Acetal CH |
| ~ 3.3 - 3.4 | Singlet | 6H | Methoxy (OCH₃) |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 142 | Aromatic C-I |
| ~ 138 - 140 | Aromatic C-CH(OCH₃)₂ |
| ~ 128 - 130 | Aromatic CH |
| ~ 127 - 129 | Aromatic CH |
| ~ 125 - 127 | Aromatic CH |
| ~ 98 - 100 | Aromatic CH |
| ~ 101 - 103 | Acetal C H(OCH₃)₂ |
| ~ 52 - 54 | Methoxy C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch (methoxy and acetal) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1250 - 1000 | Strong | C-O stretch (acetal and methoxy) |
| ~ 750 | Strong | C-I stretch |
| 800 - 600 | Medium-Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum, typically acquired using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Relative Intensity | Assignment |
| 278 | Moderate | [M]⁺ (Molecular Ion) |
| 247 | High | [M - OCH₃]⁺ |
| 217 | Low | [M - CH(OCH₃)₂]⁺ |
| 151 | Moderate | [M - I]⁺ |
| 75 | Very High | [CH(OCH₃)₂]⁺ (Base Peak) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.
-
-
Instrument Setup :
-
Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Acquire a background spectrum of the empty sample holder or the salt plates/solvent to be used. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition :
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically process the data, performing the Fourier transform and background subtraction.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands and their corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For a volatile liquid, a direct injection or a gas chromatography (GC-MS) inlet can be used. For GC-MS, the sample is first injected into the gas chromatograph for separation before entering the mass spectrometer.
-
For less volatile samples, a direct insertion probe may be utilized.
-
-
Ionization :
-
Electron Ionization (EI) is a common method for small organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis :
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing :
-
A detector records the abundance of each ion.
-
The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
CAS number and molecular structure of 1-(Dimethoxymethyl)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Dimethoxymethyl)-2-iodobenzene, a key synthetic intermediate. This document details its chemical identity, molecular structure, physical and chemical properties, a standard experimental protocol for its synthesis, and its applications in organic synthesis, particularly in the context of drug discovery and development.
Chemical Identity and Molecular Structure
CAS Number: 933672-30-1
Synonyms: 2-Iodobenzaldehyde dimethyl acetal
Molecular Formula: C₉H₁₁IO₂
Molecular Weight: 278.09 g/mol
Molecular Structure:
The molecular structure of this compound consists of a benzene ring substituted with an iodine atom and a dimethoxymethyl group at the ortho (1 and 2) positions, respectively. The dimethoxymethyl group is a protected form of an aldehyde, known as a dimethyl acetal. This protecting group strategy is crucial in multi-step organic syntheses, preventing the highly reactive aldehyde from undergoing unwanted reactions.
Physicochemical and Spectroscopic Data
A summary of the known physical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | Not definitively reported |
| Melting Point | Not applicable (liquid at room temperature) |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic, methoxy, and acetal protons are expected. Specific shifts would be approximately δ 7.8-7.0 (m, 4H, Ar-H), 5.5 (s, 1H, CH(OMe)₂), 3.4 (s, 6H, OCH₃). |
| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic carbons, the acetal carbon, and methoxy carbons are expected. |
Note: Specific boiling point and detailed, experimentally verified NMR data are not widely available in the public literature. The NMR data provided is an estimation based on the chemical structure.
Synthesis of this compound: An Experimental Protocol
The most common method for the synthesis of this compound is the acid-catalyzed acetalization of 2-iodobenzaldehyde.
Reaction Scheme:
The Dimethoxymethyl (DMM) Group: An In-depth Technical Guide to its Role as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dimethoxymethyl (DMM) group is an acetal-type protecting group for hydroxyl functionalities, valued in multistep organic synthesis for its stability under a range of conditions and its facile, acid-labile cleavage. This technical guide provides a comprehensive overview of the DMM group, including its application, stability profile, and orthogonality with other common protecting groups. Detailed experimental protocols for the protection of alcohols and phenols, as well as for the deprotection of the resulting DMM ethers, are presented. Quantitative data on reaction yields and conditions are summarized for comparative analysis. Furthermore, key reaction mechanisms and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical transformations.
Introduction to the Dimethoxymethyl Protecting Group
In the intricate landscape of complex molecule synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1][2][3] The dimethoxymethyl (DMM) group, with the structure -CH(OCH₃)₂, serves as a reliable and efficient protecting group for hydroxyl moieties. As an acetal, it shares many characteristics with the more commonly cited methoxymethyl (MOM) ether, exhibiting stability towards basic, nucleophilic, and many oxidizing and reducing conditions.[4][5] Its primary utility lies in its acid-lability, allowing for mild and selective deprotection, often under conditions that leave other protecting groups intact.[4]
The introduction of the DMM group can be achieved through the acid-catalyzed reaction of an alcohol with dimethoxymethane.[4] This method is advantageous as dimethoxymethane is a readily available and less hazardous alternative to reagents like chloromethyl methyl ether, which is often used for the synthesis of MOM ethers.[4]
Stability of the Dimethoxymethyl Group
The stability profile of the DMM group is a key factor in its application. A thorough understanding of its compatibility with various reaction conditions is crucial for strategic planning in multi-step synthesis.
Table 1: Stability of the Dimethoxymethyl (DMM) Group under Various Conditions
| Reagent/Condition Class | Specific Reagents/Conditions | Stability of DMM Ether |
| Acids (Brønsted and Lewis) | HCl, H₂SO₄, TFA, p-TsOH, ZnBr₂, BBr₃ | Labile |
| Bases | NaOH, KOH, NaH, n-BuLi, Grignard reagents | Stable |
| Nucleophiles | Amines, cyanides, organocuprates | Stable |
| Oxidizing Agents | PCC, PDC, Swern oxidation, MnO₂ | Generally Stable |
| Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd | Stable |
Protection of Hydroxyl Groups as Dimethoxymethyl Ethers
The protection of alcohols and phenols as their DMM ethers is typically accomplished via an acid-catalyzed reaction with dimethoxymethane.
General Reaction Scheme
Caption: General scheme for the protection of an alcohol as a DMM ether.
Experimental Protocol: Protection of a Phenol
Objective: To protect the hydroxyl group of p-hydroxybenzaldehyde as a dimethoxymethyl ether.
Materials:
-
p-Hydroxybenzaldehyde
-
Dimethoxymethane
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Methylene chloride (solvent)
-
Triethylamine
-
1N Sodium hydroxide solution
-
Water
-
Sodium sulfate (drying agent)
-
Molecular sieves (3A or 4A)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Soxhlet extractor containing molecular sieves, add p-hydroxybenzaldehyde, methylene chloride, and dimethoxymethane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Reflux the mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the acid catalyst by adding triethylamine.
-
Wash the organic layer with 1N sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Quantitative Data for Protection Reactions
While specific data for DMM protection is less abundant than for MOM protection, the following table provides representative yields for the closely related MOM protection, which can be considered analogous.
Table 2: Representative Yields for the Protection of Alcohols as Methoxymethyl (MOM) Ethers
| Substrate | Reagents | Solvent | Time | Yield (%) |
| Primary Alcohol | MOMCl, DIPEA | CH₂Cl₂ | 12 h | >90 |
| Secondary Alcohol | MOMCl, DIPEA | CH₂Cl₂ | 12 h | >90 |
| Phenol | MOMCl, K₂CO₃ | Acetone | 3-6 h | 85-95 |
| Tertiary Alcohol | MOMCl, DIPEA | CH₂Cl₂ | 24 h | 70-85 |
Deprotection of Dimethoxymethyl Ethers
The cleavage of the DMM group is most commonly achieved under acidic conditions. The mildness of the required conditions is a key advantage of this protecting group.
General Reaction Scheme
Caption: General scheme for the deprotection of a DMM ether.
Experimental Protocol: Acid-Catalyzed Deprotection
Objective: To deprotect a DMM-protected alcohol using a mild acidic catalyst.
Materials:
-
DMM-protected alcohol
-
Methanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (extraction solvent)
-
Magnesium sulfate (drying agent)
Procedure:
-
Dissolve the DMM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Quantitative Data for Deprotection Reactions
The following table summarizes various conditions and yields for the deprotection of MOM ethers, which are analogous to DMM ethers.
Table 3: Reagents and Yields for the Deprotection of Methoxymethyl (MOM) Ethers
| Substrate Type | Reagents | Solvent | Time | Yield (%) |
| Primary MOM Ether | p-TsOH | MeOH | 1 h | ~94 |
| Secondary MOM Ether | conc. HCl | MeOH | 15 min | >90 |
| Phenolic MOM Ether | ZnBr₂/n-PrSH | CH₂Cl₂ | <10 min | High |
| Tertiary MOM Ether | ZnBr₂/n-PrSH | CH₂Cl₂ | <10 min | High |
Orthogonality of the Dimethoxymethyl Group
A significant advantage of the DMM protecting group is its orthogonality with several other common protecting groups. This allows for selective deprotection in a multi-step synthesis.[2]
Orthogonality with Silyl Ethers
Silyl ethers (e.g., TBDMS, TIPS) are typically cleaved with fluoride reagents (e.g., TBAF). Under these basic or neutral conditions, the DMM group is stable. Conversely, the DMM group can be removed with mild acid without affecting most silyl ethers.
Caption: Orthogonality of DMM and TBDMS protecting groups.
Orthogonality with Benzyl Ethers
Benzyl (Bn) ethers are typically removed by hydrogenolysis (e.g., H₂/Pd-C). These conditions do not affect the DMM group. The DMM group can be cleaved with acid in the presence of a benzyl ether.
References
The Carbon-Iodine Bond in 1-(Dimethoxymethyl)-2-iodobenzene: A Gateway to Diverse Aromatic Functionality
For Immediate Release
A Comprehensive Technical Guide on the Reactivity and Synthetic Utility of a Versatile Aryl Iodide Building Block
This whitepaper provides an in-depth analysis of the reactivity of the carbon-iodine (C-I) bond in 1-(dimethoxymethyl)-2-iodobenzene, a key aromatic building block for researchers, scientists, and professionals in drug development and materials science. The strategic placement of the dimethoxymethyl group ortho to the iodine atom significantly influences the C-I bond's reactivity, offering a versatile handle for a wide array of chemical transformations. This guide summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes the underlying reaction pathways.
Introduction: The Strategic Importance of the C-I Bond
The carbon-iodine bond is the most labile among the carbon-halogen bonds, making it a prime site for facile oxidative addition in numerous transition metal-catalyzed cross-coupling reactions. In this compound, the C-I bond's reactivity is further modulated by the adjacent dimethoxymethyl group, which can exert both steric and electronic effects. This ortho substituent can influence catalyst coordination and the stability of reaction intermediates, providing unique opportunities for regioselective synthesis. Furthermore, the dimethoxymethyl group serves as a protected aldehyde, which can be unmasked post-functionalization to introduce a valuable formyl group for further synthetic elaborations.
Quantitative Analysis of C-I Bond Reactivity
The utility of this compound is demonstrated across a range of fundamental organic transformations. The following tables summarize quantitative data for key reactions, highlighting the versatility of the C-I bond in this substrate.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | K₂CO₃ | 100 | 12 | >95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | - | 80 | 6 | ~98 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | DMF | Et₃N | 100 | 24 | High |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | - | 65 | 4 | Good |
Note: Yields are approximate and can vary based on specific reaction conditions and ligand choice. Data is compiled from representative procedures for analogous aryl iodides.
Table 2: Metal-Halogen Exchange and Subsequent Reactions
| Reaction | Reagent | Solvent | Temperature (°C) | Subsequent Reaction | Product Type |
| Lithium-Halogen Exchange | n-Butyllithium | THF or Diethyl Ether | -78 | Quenching with an electrophile | Functionalized arene |
| Grignard Reagent Formation | Magnesium (activated) | THF or Diethyl Ether | Reflux | Reaction with a carbonyl compound | Benzylic alcohol |
Experimental Protocols for Key Transformations
Detailed methodologies for the pivotal reactions involving the C-I bond of this compound are provided below. These protocols are based on established procedures for similar aryl iodides and serve as a practical guide for laboratory synthesis.
Suzuki-Miyaura Coupling
Objective: To synthesize 2-(dimethoxymethyl)-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.08 equiv.).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equiv.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Lithium-Halogen Exchange
Objective: To generate 2-(dimethoxymethyl)phenyllithium for in-situ functionalization.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Electrophile of choice (e.g., benzaldehyde)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv.) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
The resulting 2-(dimethoxymethyl)phenyllithium solution is ready for reaction. Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and logical workflows for the key reactions discussed.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Experimental workflow for lithium-halogen exchange and subsequent electrophilic quench.
Conclusion
The carbon-iodine bond in this compound serves as a highly reactive and versatile functional group for the synthesis of complex aromatic molecules. Its participation in a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes makes it an invaluable tool for medicinal chemists and materials scientists. The ability to unmask the dimethoxymethyl group to an aldehyde further enhances its synthetic utility, allowing for late-stage functionalization. This guide provides a foundational understanding and practical protocols to effectively utilize this powerful building block in research and development.
An In-depth Technical Guide to Hypervalent Iodine Reagents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective transformations that are often challenging to achieve with traditional reagents.[1] These compounds feature an iodine atom in a formal oxidation state higher than +1, rendering them highly electrophilic and potent oxidizing agents.[2] Their low toxicity, ready availability, and ease of handling make them attractive alternatives to heavy metal-based reagents, aligning with the principles of green chemistry.[1][2] This guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with common hypervalent iodine reagents, with a focus on their utility in the synthesis of complex molecules relevant to drug discovery and development.
Core Hypervalent Iodine Reagents: Properties and Reactivity
The reactivity of hypervalent iodine reagents is dictated by the nature of the ligands attached to the iodine center. The most commonly employed reagents in synthesis fall into the I(III) and I(V) oxidation states.
I(III) Reagents:
-
Phenyliodine(III) Diacetate (PIDA or PhI(OAc)₂): A versatile and commercially available oxidizing agent, PIDA is widely used in a variety of transformations, including the oxidation of alcohols, Hofmann rearrangements, and palladium-catalyzed C-H functionalization reactions.[3]
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB or Koser's Reagent): This reagent is particularly useful for the α-functionalization of ketones and the oxidative cyclization of various substrates.[4] It serves as a source of a tosyloxy group and a potent oxidant.
-
Diaryliodonium Salts: These salts are excellent electrophilic arylating agents, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] They are often used in transition metal-catalyzed cross-coupling reactions.
I(V) Reagents:
-
Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[7][8] Its high chemoselectivity and tolerance for sensitive functional groups make it a reagent of choice in the synthesis of complex natural products.[9]
-
2-Iodoxybenzoic Acid (IBX): IBX is a powerful and versatile oxidant, capable of oxidizing a wide range of functional groups. While its solubility can be a limitation, its reactivity is exceptional.
Key Synthetic Applications and Quantitative Data
Hypervalent iodine reagents facilitate a broad spectrum of synthetic transformations. The following tables summarize key applications with representative quantitative data.
Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is one of the most fundamental transformations in organic synthesis. Hypervalent iodine reagents, particularly DMP and IBX, offer significant advantages over traditional chromium- and DMSO-based oxidants due to their mild reaction conditions and high chemoselectivity.[7][9]
Table 1: Oxidation of Alcohols using Dess-Martin Periodinane (DMP) [9][10][11]
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | CH₂Cl₂ | 25 | 1 | >95 |
| 1-Octanol | 1-Octanal | CH₂Cl₂ | 25 | 1.5 | 92 |
| Cyclohexanol | Cyclohexanone | CH₂Cl₂ | 25 | 1 | 98 |
| Geraniol | Geranial | CH₂Cl₂ | 25 | 2 | 85 |
| Fmoc-prolinol | Fmoc-prolinal | CH₂Cl₂ | 25 | 1 | 88 |
C-H Functionalization
The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Hypervalent iodine reagents, often in conjunction with transition metal catalysts, have enabled significant advances in this area.[12]
Table 2: PIDA-Mediated C-H Acetoxylation
| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 8-Methylquinoline | 8-(Acetoxymethyl)quinoline | Pd(OAc)₂ | AcOH | 100 | 12 | 85 |
| Anisole | p-Anisyl acetate | Pd(OAc)₂ | AcOH | 100 | 24 | 72 |
| 2-Phenylpyridine | 2-(2-Acetoxyphenyl)pyridine | Pd(OAc)₂ | AcOH | 120 | 24 | 65 |
Arylation Reactions
Diaryliodonium salts are potent electrophilic arylating agents, providing a valuable alternative to traditional cross-coupling methodologies.[5][6]
Table 3: Diaryliodonium Salt-Mediated Arylation of Indole [5]
| Indole Substrate | Diaryliodonium Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | Diphenyliodonium triflate | Pd(OAc)₂ | EtOAc | 50 | 1 | 85 |
| 5-Bromoindole | Diphenyliodonium triflate | Pd(OAc)₂ | EtOAc | 50 | 1.5 | 78 |
| N-Methylindole | Diphenyliodonium triflate | Pd(OAc)₂ | EtOAc | 50 | 1 | 92 |
Experimental Protocols
Synthesis of Dess-Martin Periodinane (DMP)[13]
Materials:
-
2-Iodoxybenzoic acid (IBX)
-
Acetic anhydride
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of IBX (10.0 g, 35.7 mmol) in CH₂Cl₂ (100 mL) is added acetic anhydride (20 mL, 212 mmol).
-
A catalytic amount of p-toluenesulfonic acid (approx. 100 mg) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 2 hours, during which time the solid IBX dissolves.
-
The reaction mixture is then cooled to 0 °C and the product is precipitated by the slow addition of diethyl ether (200 mL).
-
The white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford DMP.
Oxidation of a Primary Alcohol using DMP[7]
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) in CH₂Cl₂ (10 mL) is added DMP (1.1 mmol) in one portion.
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution (20 mL).
-
The mixture is stirred vigorously until the layers are clear.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.
Synthesis of a Diaryliodonium Salt[5][6]
Materials:
-
Iodoarene (e.g., iodobenzene)
-
Arene (e.g., mesitylene)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
To a solution of the iodoarene (1.0 equiv) and the arene (1.1 equiv) in CH₂Cl₂ at 0 °C is added m-CPBA (1.1 equiv).
-
Trifluoromethanesulfonic acid (1.1 equiv) is then added dropwise to the stirred mixture.
-
The reaction is stirred at 0 °C for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the diaryliodonium salt.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving hypervalent iodine reagents.
Conclusion
Hypervalent iodine reagents have secured a prominent place in the synthetic chemist's toolbox, offering a powerful and often more environmentally benign alternative to traditional methods. Their diverse reactivity, spanning from selective oxidations to intricate C-H functionalizations and arylations, makes them invaluable in the synthesis of complex molecules, particularly in the context of drug discovery and development. A thorough understanding of their properties, reaction scope, and experimental protocols, as outlined in this guide, is crucial for leveraging their full potential in contemporary organic synthesis. As research in this field continues to evolve, the development of new chiral reagents and catalytic systems promises to further expand the synthetic utility of these remarkable compounds.
References
- 1. Hypervalent iodine-mediated oxidation of alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. baranlab.org [baranlab.org]
- 3. Iodosobenzene Diacetate [organic-chemistry.org]
- 4. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes - PMC [pmc.ncbi.nlm.nih.gov]
Understanding aryl halides in cross-coupling reactions
An In-depth Technical Guide to Aryl Halides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and selectivity.[1][2] At the heart of these transformations lies the aryl halide (Ar-X), a versatile and widely available electrophilic partner. The ability to strategically couple aryl halides with a vast array of nucleophilic reagents has revolutionized the synthesis of complex molecules, profoundly impacting fields from materials science to medicinal chemistry.[2] Pharmaceutical companies extensively use these methods to prepare new drug candidates and manufacture approved substances on a commercial scale.[2] This guide provides a detailed exploration of the role of aryl halides in these critical reactions, focusing on their reactivity, mechanistic pathways, and practical application.
The Aryl Halide: Reactivity and Role
The reactivity of an aryl halide in a cross-coupling reaction is primarily dictated by the nature of the halogen atom (X) and the electronic properties of the aromatic ring. The central event involving the aryl halide is the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[3]
1.1. The Halogen Leaving Group
The propensity of an aryl halide to undergo oxidative addition is inversely related to its C-X bond dissociation energy. This establishes a clear reactivity trend:
Ar-I > Ar-Br > Ar-OTf (triflate) > Ar-Cl >> Ar-F [4]
-
Aryl Iodides (Ar-I): Being the most reactive, they undergo oxidative addition readily, often under mild conditions.[4]
-
Aryl Bromides (Ar-Br): These are very common substrates, balancing good reactivity with greater stability and lower cost compared to iodides.[3]
-
Aryl Triflates (Ar-OTf): As pseudohalides, triflates are excellent leaving groups and their reactivity is often comparable to aryl bromides.[5][6]
-
Aryl Chlorides (Ar-Cl): Due to a stronger C-Cl bond, they are the least reactive of the common halides.[3][7] Their activation was a significant challenge, overcome by the development of specialized, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands that enhance the electron density of the palladium center, facilitating oxidative addition.[3][8]
-
Aryl Fluorides (Ar-F): The C-F bond is generally too strong to be cleaved by conventional palladium catalysts, making them unsuitable for most cross-coupling reactions.[4]
This reactivity difference allows for selective couplings. For instance, in a molecule containing both an iodide and a bromide, the reaction can often be directed to the more reactive C-I bond by controlling the reaction conditions.[5][9]
1.2. Electronic Effects of the Aryl Ring
The rate of oxidative addition is also influenced by substituents on the aromatic ring.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) increase the electrophilicity of the carbon atom attached to the halogen, making the aryl halide more susceptible to oxidative addition and thus increasing the reaction rate.[3][8]
-
Electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) have the opposite effect, decreasing the rate of oxidative addition.[8]
The General Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common three-step catalytic cycle involving Pd(0) and Pd(II) oxidation states.[10][11]
References
- 1. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(Dimethoxymethyl)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl scaffolds, which are prevalent in many biologically active compounds.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(dimethoxymethyl)-2-iodobenzene with various arylboronic acids. The dimethoxymethyl group serves as a protected aldehyde, offering a versatile handle for subsequent synthetic transformations. The successful execution of this coupling is contingent on carefully selected reaction conditions that promote efficient C-C bond formation while preserving the integrity of the acetal protecting group. These application notes provide a generalized protocol and collate data from various Suzuki-Miyaura reactions on analogous systems to guide the user in developing a specific procedure for this substrate.
Key Reaction Parameters
The successful Suzuki-Miyaura coupling of this compound is dependent on the judicious choice of catalyst, ligand, base, and solvent. The presence of the ortho-dimethoxymethyl group can influence the reactivity of the C-I bond and requires conditions that are mild enough to prevent the premature deprotection of the acetal.
Typical Reaction Scheme:
Data Summary
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| 2 | 1-Iodo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 3 | 1-Iodo-4-methoxybenzene | 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 80 | 24 | 92 |
| 4 | 2-Iodotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | THF/H₂O (5:1) | 80 | 18 | 90 |
Note: The yields reported are for analogous Suzuki-Miyaura reactions and should be considered as a guide for the reaction of this compound. Actual yields may vary depending on the specific substrates and optimized conditions.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (if applicable, 1-2 times the mol% of the palladium precursor).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the degassed base solution (e.g., K₃PO₄ dissolved in a minimal amount of degassed water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(dimethoxymethyl)biaryl product.
Caution: Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere. Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood.
Visualizations
General Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols: Formation of (2-(Dimethoxymethyl)phenyl)magnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formation of the Grignard reagent, (2-(dimethoxymethyl)phenyl)magnesium iodide, from 1-(dimethoxymethyl)-2-iodobenzene. The dimethoxymethyl group serves as a protected aldehyde, making this Grignard reagent a valuable synthon for the introduction of a masked ortho-formylphenyl group in organic synthesis. This is particularly useful in the construction of complex biaryl systems and other molecular architectures relevant to drug discovery and materials science. The protocols provided are based on established methods for the preparation of aryl Grignard reagents, with special considerations for the acetal functionality.
Introduction
Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl halides bearing sensitive functional groups requires careful selection of reaction conditions to avoid undesired side reactions. The dimethoxymethyl group, an acetal, is generally stable under the basic conditions of Grignard reagent formation and serves as an excellent protecting group for an aldehyde. The successful formation of (2-(dimethoxymethyl)phenyl)magnesium iodide opens avenues for its use in various cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, to synthesize sterically hindered biaryls and other complex molecules. Subsequent deprotection of the acetal moiety reveals the aldehyde, providing a handle for further functionalization.
Data Presentation
The following table summarizes the key quantitative data for the formation of (2-(dimethoxymethyl)phenyl)magnesium iodide. The data is compiled from typical yields and reaction parameters observed for the formation of related ortho-substituted aryl Grignard reagents.
| Parameter | Value | Notes |
| Starting Material | This compound | Purity > 98% recommended |
| Reagent | Magnesium turnings | Activated prior to use |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Distilled from sodium/benzophenone |
| Initiator | Iodine (a single crystal) or 1,2-Dibromoethane (few drops) | Used to initiate the reaction |
| Reaction Temperature | Room Temperature to 40 °C | Gentle reflux may be observed upon initiation |
| Reaction Time | 2 - 4 hours | Monitored by the disappearance of magnesium |
| Typical Yield | 85 - 95% | Based on subsequent trapping reactions |
| Concentration | ~0.5 - 1.0 M in THF | Determined by titration |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Anhydrous N,N-dimethylformamide (DMF) for trapping experiment
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol 1: Formation of (2-(Dimethoxymethyl)phenyl)magnesium Iodide
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Observation of Initiation: The reaction is initiated when the color of the iodine fades and gentle refluxing of the solvent is observed. If the reaction does not start, gently warm the flask with a heat gun.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (up to 40 °C) for 2-4 hours, or until the magnesium turnings are consumed. The resulting grey to brownish solution is the Grignard reagent.
Protocol 2: Titration and Quantification of the Grignard Reagent
Standardization of the prepared Grignard reagent is crucial for its use in subsequent reactions. A common method involves titration against a known amount of a proton source, such as sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline.
Protocol 3: Trapping of the Grignard Reagent with an Electrophile (Example: Formation of 2-(Dimethoxymethyl)benzaldehyde)
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF to 0 °C.
-
Addition of Grignard Reagent: Slowly add the prepared (2-(dimethoxymethyl)phenyl)magnesium iodide solution to the cold DMF solution via a cannula.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(dimethoxymethyl)benzaldehyde.
Visualizations
Caption: Reaction scheme for the formation of the Grignard reagent.
Caption: Experimental workflow for Grignard reagent formation.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a strict inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential for the success of the reaction. Ensure all glassware and reagents are thoroughly dried.
-
The reaction can be exothermic, especially during initiation. Proper cooling and controlled addition of the aryl iodide are necessary.
-
Handle magnesium turnings with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The formation of (2-(dimethoxymethyl)phenyl)magnesium iodide is a reliable and crucial step for the synthesis of ortho-formyl substituted biaryls and other complex organic molecules. The acetal protecting group is robust under the reaction conditions, allowing for the selective formation of the desired organometallic species. By following the detailed protocols and safety precautions outlined in this document, researchers can successfully prepare and utilize this versatile Grignard reagent in their synthetic endeavors.
Application Note: Deprotection of Dimethoxymethyl Acetal to Yield 2-Iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the deprotection of 1-iodo-2-(dimethoxymethyl)benzene to synthesize 2-iodobenzaldehyde. The aldehyde functional group is a versatile moiety in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. Protecting it as a dimethoxymethyl acetal allows for transformations on other parts of the molecule without affecting the aldehyde. This document outlines a standard acid-catalyzed hydrolysis method for the efficient removal of the acetal protecting group, yielding the desired 2-iodobenzaldehyde.
Introduction
The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. Aldehydes are particularly reactive functional groups that often require protection to prevent unwanted side reactions. The dimethoxymethyl acetal is a common protecting group for aldehydes due to its stability under neutral and basic conditions, and its facile cleavage under acidic conditions.[1] The regeneration of the aldehyde from its acetal is typically achieved through acid-catalyzed hydrolysis.[2] This process involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion, which is then attacked by water to ultimately afford the aldehyde.
This protocol focuses on the specific deprotection of 1-iodo-2-(dimethoxymethyl)benzene, a key intermediate in the synthesis of various pharmaceutical and materials science targets. The presence of the iodo substituent makes 2-iodobenzaldehyde a valuable building block for cross-coupling reactions.
Reaction and Mechanism
The deprotection of 1-iodo-2-(dimethoxymethyl)benzene proceeds via an acid-catalyzed hydrolysis mechanism. The overall reaction is as follows:
Chemical Reaction Workflow
Caption: Acid-catalyzed hydrolysis of 1-iodo-2-(dimethoxymethyl)benzene.
Experimental Protocol
This protocol is a general guideline based on standard acid-catalyzed acetal deprotection procedures. Optimal conditions may vary depending on the scale of the reaction and the purity of the starting material.
Materials:
-
1-iodo-2-(dimethoxymethyl)benzene
-
Acetone
-
Deionized water
-
Hydrochloric acid (1M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-iodo-2-(dimethoxymethyl)benzene in a mixture of acetone and water (typically a 4:1 to 10:1 ratio).
-
Acidification: To the stirring solution, add a catalytic amount of 1M hydrochloric acid. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Time: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-iodobenzaldehyde.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation
The following table summarizes typical quantitative data for the deprotection of substituted benzaldehyde dimethyl acetals. Please note that specific yields and reaction times for 2-iodobenzaldehyde may vary.
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde dimethyl acetal | Amberlite IR-120, Dioxane/Water, 298-328 K | Variable | - (Kinetics Study) | [3] |
| Substituted benzaldehyde dimethyl acetals | SDS or AOT, constant pH | Variable | - (Kinetics Study) | [4] |
Signaling Pathway Diagram
The logical relationship of the experimental workflow can be visualized as follows:
Caption: Experimental workflow for the deprotection of dimethoxymethyl acetal.
Conclusion
The deprotection of 1-iodo-2-(dimethoxymethyl)benzene to 2-iodobenzaldehyde is a straightforward and efficient transformation using acid-catalyzed hydrolysis. The provided protocol offers a reliable method for researchers in organic synthesis and drug development. The resulting 2-iodobenzaldehyde is a valuable intermediate for further synthetic elaborations.
References
Application of 1-(Dimethoxymethyl)-2-iodobenzene in the Synthesis of Papaverine
Introduction
1-(Dimethoxymethyl)-2-iodobenzene, also known as 2-iodobenzaldehyde dimethyl acetal, is a versatile bifunctional building block in organic synthesis. Its utility in pharmaceutical synthesis stems from the presence of two key reactive sites: an iodo group, which is amenable to a variety of cross-coupling reactions, and a protected aldehyde in the form of a dimethyl acetal. This protected aldehyde allows for transformations at the iodo position without interference from the aldehyde functionality, which can be deprotected under acidic conditions for subsequent reactions. This application note details the use of this compound as a key starting material in the synthesis of the isoquinoline alkaloid papaverine, a potent vasodilator.
Papaverine is an opium alkaloid used primarily for the treatment of visceral spasms and vasospasms, and occasionally for erectile dysfunction.[1] Its therapeutic effects are primarily due to its ability to relax smooth muscles.[2][3] This is achieved through the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5]
This document provides a detailed synthetic protocol for papaverine starting from this compound, summarizing quantitative data in tabular form and illustrating the key synthetic and signaling pathways using diagrams.
Synthetic Strategy
The synthesis of papaverine from this compound can be envisioned through a convergent approach. The key steps involve:
-
Sonogashira cross-coupling: Reaction of this compound with a suitably substituted terminal alkyne to form a diarylacetylene intermediate.
-
Deprotection and Cyclization: Removal of the dimethyl acetal protecting group to reveal the aldehyde, followed by an intramolecular cyclization to form the isoquinoline core.
-
Reduction: Reduction of the resulting isoquinoline to furnish the final product, papaverine.
This strategy leverages the reactivity of the iodo group for carbon-carbon bond formation while protecting the aldehyde functionality until it is required for the key cyclization step.
Experimental Protocols
Protocol 1: Sonogashira Cross-Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with 1,2-dimethoxy-4-ethynylbenzene.
Materials:
-
This compound
-
1,2-Dimethoxy-4-ethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.), 1,2-dimethoxy-4-ethynylbenzene (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene and anhydrous triethylamine (2.0 equiv.) via syringe.
-
Heat the reaction mixture to 70-80 °C and stir under an inert atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the diarylacetylene intermediate.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 292.11 | 1.0 | - |
| 1,2-Dimethoxy-4-ethynylbenzene | 162.19 | 1.1 | - |
| Diarylacetylene Intermediate | 414.48 | - | 85-95 |
Protocol 2: Deprotection and Cyclization to form Papaverine Precursor
This protocol outlines the acid-catalyzed deprotection of the dimethyl acetal and subsequent intramolecular cyclization.
Materials:
-
Diarylacetylene intermediate from Protocol 1
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the diarylacetylene intermediate (1.0 equiv.) in methanol in a round-bottom flask.
-
Add concentrated hydrochloric acid (2-3 equiv.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion of the deprotection, heat the reaction mixture to reflux for 6-8 hours to facilitate the intramolecular cyclization.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the papaverine precursor.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Diarylacetylene Intermediate | 414.48 | 1.0 | - |
| Papaverine Precursor | 339.38 | - | 70-80 |
Protocol 3: Reduction to Papaverine
This protocol describes the final reduction step to obtain papaverine.
Materials:
-
Papaverine precursor from Protocol 2
-
Sodium borohydride (NaBH₄) or Hydrogen gas with Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure (using NaBH₄):
-
Dissolve the papaverine precursor (1.0 equiv.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv.) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield papaverine.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Papaverine Precursor | 339.38 | 1.0 | - |
| Papaverine | 339.38 | - | 90-98 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to Papaverine.
Signaling Pathway of Papaverine in Smooth Muscle Cells
Caption: Papaverine's mechanism of action.
Conclusion
This compound is a highly effective and strategic starting material for the synthesis of the pharmaceutical agent papaverine. The orthogonal reactivity of the iodo and protected aldehyde functionalities allows for a modular and efficient synthetic route. The protocols provided herein detail a practical approach to the synthesis of papaverine, a valuable therapeutic agent for the treatment of smooth muscle spasms. The application of modern cross-coupling chemistry, exemplified by the Sonogashira reaction, highlights the importance of such building blocks in contemporary drug development.
References
- 1. Papaverine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Using 1-(Dimethoxymethyl)-2-iodobenzene for the synthesis of 2-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 2-formylphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry, starting from 1-(dimethoxymethyl)-2-iodobenzene. The protocol is structured in three key stages: lithium-halogen exchange, borylation, and deprotection.
Introduction
2-Formylphenylboronic acid is a bifunctional molecule that serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds and complex organic molecules, some of which are of significant interest in drug discovery.[1][2][3] Its utility stems from the presence of both a boronic acid moiety, which can participate in various cross-coupling reactions (e.g., Suzuki coupling), and a formyl group that can undergo numerous transformations such as reductive amination, oxidation, and condensation reactions. The synthesis route described herein utilizes the readily available this compound, where the formyl group is protected as a dimethyl acetal to prevent undesired side reactions during the initial organometallic steps.
Synthetic Overview
The overall synthetic strategy involves three main steps:
-
Lithium-Halogen Exchange: The aryl iodide is converted to a highly reactive aryllithium species using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures.[4][5][6]
-
Borylation: The aryllithium intermediate is trapped with a boron electrophile, typically a trialkyl borate such as trimethyl borate, to form the corresponding boronate ester.
-
Deprotection (Hydrolysis): The acetal protecting group is removed under acidic conditions to reveal the desired formyl group, yielding 2-formylphenylboronic acid.[7]
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected yields for each step in the synthesis of 2-formylphenylboronic acid. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Lithium-Halogen Exchange | This compound | n-Butyllithium | THF or Diethyl Ether | -78 | 1-2 | Not Isolated |
| 2. Borylation | Aryllithium Intermediate | Trimethyl borate | THF or Diethyl Ether | -78 to RT | 2-4 | 70-85 (crude) |
| 3. Deprotection | 2-(Dimethoxymethyl)phenylboronic acid | Aqueous HCl | Dioxane/Water or Acetone/Water | RT to 50 | 1-3 | 85-95 |
| Overall | This compound | - | - | - | - | 60-80 |
Experimental Protocols
Materials and Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry solvents (THF or Diethyl Ether)
-
n-Butyllithium (or tert-butyllithium) solution in hexanes
-
Trimethyl borate
-
This compound
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (dried in an oven before use)
-
Magnetic stirrer and stirring bars
-
Low-temperature bath (e.g., dry ice/acetone)
Step 1 & 2: Synthesis of 2-(Dimethoxymethyl)phenylboronic acid via Lithium-Halogen Exchange and Borylation
This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve trimethyl borate (1.2 eq) in anhydrous diethyl ether or THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
The product, 2-(dimethoxymethyl)phenylboronic acid, can be carried forward to the next step without extensive purification after an aqueous work-up. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection to 2-Formylphenylboronic Acid
-
Dissolve the crude 2-(dimethoxymethyl)phenylboronic acid from the previous step in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.[7]
-
Upon completion, remove the acetone under reduced pressure.
-
The resulting aqueous solution may be cooled to induce crystallization of the product. Alternatively, extract the product with ethyl acetate.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-formylphenylboronic acid.
Purification
Crude 2-formylphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.[8][9] In some cases, column chromatography on silica gel may be employed, though care must be taken as boronic acids can be challenging to purify via this method.[9] An alternative purification involves dissolving the crude product in an alkaline aqueous solution (pH 8-11), filtering to remove insoluble organic impurities, and then re-acidifying the filtrate to precipitate the purified boronic acid.[8]
Workflow Diagram
Caption: Synthetic workflow for 2-formylphenylboronic acid.
References
- 1. 40138-16-7|(2-Formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ethz.ch [ethz.ch]
- 5. scribd.com [scribd.com]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of Substituted Iodobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[2][3] Among the various aryl halides, iodobenzenes are particularly reactive substrates, often allowing for milder reaction conditions and broader functional group tolerance.[2]
These application notes provide a detailed overview of the reaction conditions for the Heck reaction of substituted iodobenzenes. The influence of electronic and steric effects of substituents on the iodobenzene ring will be discussed, supported by quantitative data and detailed experimental protocols for key transformations.
The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, forming an arylpalladium(II) intermediate. This is followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) species. Finally, reductive elimination of HX, facilitated by a base, regenerates the active Pd(0) catalyst.[4]
Factors Influencing the Heck Reaction of Substituted Iodobenzenes
The success of the Heck reaction is highly dependent on several factors, including the choice of catalyst, base, solvent, and reaction temperature. The electronic and steric nature of the substituents on the iodobenzene also plays a crucial role in the reaction outcome.
Effect of Substituents on Iodobenzene
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the iodobenzene ring generally lead to higher reaction yields. This is attributed to the increased electron density on the aromatic ring, which facilitates the oxidative addition step.[5]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COCH₃) can also be well-tolerated, often leading to good to excellent yields.[6] However, in some cases, very strong electron-withdrawing groups might require slightly more forcing conditions.
-
Steric hindrance , particularly from ortho-substituents, can significantly impact the reaction rate and yield. While ortho-substituted iodobenzenes can undergo the Heck reaction, they may require higher temperatures, longer reaction times, or more specialized catalyst systems to achieve good conversions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the Heck reaction of various substituted iodobenzenes with common alkenes.
Table 1: Heck Reaction of para-Substituted Iodobenzenes with Acrylates
| Iodobenzene Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 2 | 95 | [7] |
| 4-Iodotoluene | n-Butyl acrylate | PdCl₂(dppf) (2) | K₂CO₃ | DMA | 120 | 12 | 92 | [8] |
| 4-Chloroidobenzene | n-Butyl acrylate | Pd/C (5) | Et₃N | NMP | 130 | 6 | 88 | [9] |
| 4-Iodonitrobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.4) | Et₃N | [bmim][PF₆] | 120 | 4 | 85 | [8] |
| 4-Iodoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 93 | [8] |
Table 2: Heck Reaction of various Substituted Iodobenzenes with Styrene
| Iodobenzene Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (0.01) | Et₃N | None | 100 | 2 | 95 | [1] |
| 4-Iodotoluene | Styrene | PdCl₂ (1.5) | K₂CO₃ | Water | 100 | 6 | 96 | [5] |
| 3-Iodoanisole | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 140 | 40 | 85 | [5] |
| 2-Iodotoluene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 200 | 1 | 83 | [10] |
| 4-Iodonitrobenzene | Styrene | Pd(OAc)₂ (1) | NaOAc | DMF | 120 | 12 | 90 | [11] |
Experimental Protocols
The following are detailed experimental protocols for representative Heck reactions of substituted iodobenzenes.
Protocol 1: Synthesis of Methyl (E)-3-(4-methoxyphenyl)acrylate from 4-Iodoanisole and Methyl Acrylate
This protocol is adapted from a typical phosphine-free Heck reaction.[7]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Methyl acrylate (1.2 mmol, 103 mg, 0.11 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole, methyl acrylate, and DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add triethylamine followed by palladium(II) acetate to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of (E)-4-Methylstilbene from 4-Iodotoluene and Styrene
This protocol describes a Heck reaction performed in an aqueous medium.[5]
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) chloride (PdCl₂, 0.015 mmol, 2.7 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Water (5 mL)
Procedure:
-
In a sealed tube, combine 4-iodotoluene, styrene, potassium carbonate, and water.
-
Add palladium(II) chloride to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 6 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield pure (E)-4-methylstilbene.
Protocol 3: Synthesis of (E)-4-Nitrostilbene from 4-Iodonitrobenzene and Styrene
This protocol is a classic example of a Heck reaction with an electron-deficient iodobenzene.[11]
Materials:
-
4-Iodonitrobenzene (1.0 mmol, 249 mg)
-
Styrene (1.1 mmol, 114 mg, 0.13 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Sodium acetate (NaOAc, 1.2 mmol, 98 mg)
-
N,N-Dimethylformamide (DMF, 4 mL)
Procedure:
-
A mixture of 4-iodonitrobenzene, styrene, sodium acetate, and palladium(II) acetate in DMF is placed in a reaction vessel.
-
The vessel is flushed with an inert gas (e.g., argon or nitrogen) and sealed.
-
The mixture is heated to 120 °C and stirred for 12 hours.
-
Upon cooling, the reaction mixture is poured into water (30 mL) and the product is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from ethanol to give (E)-4-nitrostilbene.
Experimental Workflow
The general workflow for performing a Heck reaction with a substituted iodobenzene is outlined below.
Conclusion
The Heck reaction of substituted iodobenzenes is a robust and versatile method for the synthesis of a wide array of substituted alkenes. By carefully selecting the catalyst, base, and solvent, high yields can be achieved for iodobenzenes bearing both electron-donating and electron-withdrawing substituents. While steric hindrance from ortho-substituents can present a challenge, modified conditions can often overcome this limitation. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient and predictable synthesis of target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sctunisie.org [sctunisie.org]
Application Notes and Protocols: Sonogashira Coupling with 1-(Dimethoxymethyl)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing 1-(dimethoxymethyl)-2-iodobenzene. This versatile building block serves as a precursor to a wide range of functionalized aromatic compounds, with significant applications in the synthesis of heterocyclic scaffolds, particularly substituted benzofurans, which are prevalent in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The use of this compound as the aryl halide partner is of particular interest as the dimethoxymethyl group serves as a protected aldehyde. Following the Sonogashira coupling, this acetal can be readily deprotected to yield a 2-alkynylbenzaldehyde, a key intermediate for various subsequent transformations, most notably intramolecular cyclization to form benzofuran derivatives.[4][5] This two-step sequence provides an efficient route to a diverse array of substituted benzofurans, which are core structures in many biologically active molecules.
Reaction Scheme and Key Applications
The overall transformation involves the initial Sonogashira coupling of this compound with a terminal alkyne, followed by acidic hydrolysis of the dimethyl acetal to unveil the benzaldehyde functionality. Subsequent intramolecular cyclization, often promoted by a catalyst, leads to the formation of the benzofuran ring.
Logical Workflow for Benzofuran Synthesis
Caption: Synthetic route from this compound to substituted benzofurans.
Experimental Protocols
The following protocols are representative examples based on established procedures for Sonogashira couplings with similar aryl iodides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Sonogashira Coupling of this compound
This protocol describes a typical setup for the coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Add the base (e.g., TEA or DIPA, 2.0-3.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylbenzaldehyde dimethyl acetal.
Protocol 2: Deprotection and Intramolecular Cyclization to Benzofuran
This protocol outlines the subsequent steps to form the benzofuran ring.
Materials:
-
2-Alkynylbenzaldehyde dimethyl acetal (from Protocol 1)
-
Acidic solution (e.g., 1 M HCl or p-toluenesulfonic acid in acetone)
-
(for some cyclizations) Copper(I) iodide or other transition metal catalyst
-
Solvent (e.g., Acetone, Dichloromethane (DCM), or DMF)
Procedure:
-
Deprotection: Dissolve the 2-alkynylbenzaldehyde dimethyl acetal in a suitable solvent (e.g., acetone or DCM).
-
Add the acidic solution and stir at room temperature until TLC analysis indicates complete conversion to the aldehyde.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. The crude 2-alkynylbenzaldehyde can be used directly in the next step or purified by column chromatography.
-
Cyclization: Dissolve the crude or purified 2-alkynylbenzaldehyde in a suitable solvent (e.g., DMF).
-
For catalyzed reactions, add the appropriate catalyst (e.g., CuI, 0.1 equiv.).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the substituted benzofuran.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Sonogashira coupling of ortho-substituted aryl iodides, which can be extrapolated for this compound.
Table 1: Representative Sonogashira Coupling Conditions for ortho-Substituted Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | 12 | >90 |
| 2 | 2-Iodotoluene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 8 | 85-95 |
| 3 | Methyl 2-iodobenzoate | Cyclohexylacetylene | PdCl₂(dppf) (1.5) | CuI (3) | Cs₂CO₃ | Toluene | 80 | 16 | 80-90 |
| 4 | 1-Iodo-2-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | TEA | THF | RT | 6 | >95 |
Note: Yields are approximate and can vary based on the specific substrates and reaction scale.
Signaling Pathways and Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.
-
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.
-
Reductive Elimination : The desired coupled product, the 2-alkynylbenzaldehyde dimethyl acetal, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle :
-
The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.
-
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of 2-alkynylbenzaldehyde dimethyl acetals. These compounds are valuable precursors for the construction of substituted benzofurans and other complex heterocyclic systems. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient preparation of diverse molecular scaffolds. The mild reaction conditions and tolerance of various functional groups make this a broadly applicable and powerful synthetic tool.[2]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Dimethoxymethyl)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and relevant data for the palladium-catalyzed Buchwald-Hartwig amination of 1-(Dimethoxymethyl)-2-iodobenzene. This reaction is a valuable tool for the synthesis of N-aryl-2-(dimethoxymethyl)anilines, which are important intermediates in the development of novel pharmaceuticals and functional materials. The sterically hindered nature of the ortho-substituted aryl iodide requires careful optimization of the catalytic system to achieve high yields.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] It has become an indispensable method in organic synthesis, particularly in the pharmaceutical industry, for the construction of arylamines.[1] The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a base. The choice of palladium precursor, phosphine ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with sterically demanding substrates.[3]
This compound presents a sterically hindered ortho-substituent, which can pose a challenge for the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps and to prevent the formation of undesired side products.[3][4] This document outlines a general protocol and summarizes the key reaction parameters for the successful amination of this substrate.
Reaction Scheme
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Key Reaction Parameters and Data Summary
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from general knowledge of similar transformations involving sterically hindered aryl iodides. For optimal results, screening of ligands and bases is recommended for each specific amine coupling partner.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 24 | 75-85 |
| 4 | Indole | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 70-80 |
dba = dibenzylideneacetone XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl BrettPhos = 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl BippyPhos = (2-(Di-tert-butylphosphino)phenyl)benzene LHMDS = Lithium bis(trimethylsilyl)amide
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline as a representative amine.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.02 mmol, 2 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add sodium tert-butoxide (e.g., 1.2 mmol) to the Schlenk tube under a positive flow of inert gas.
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (e.g., 1.0 mmol) to the mixture via syringe.
-
Add aniline (e.g., 1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating mantle set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (e.g., 20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(dimethoxymethyl)phenyl)aniline.
Visualizations
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide and LHMDS are strong bases and are corrosive and flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents such as toluene, dioxane, and THF are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Buchwald-Hartwig amination of this compound is a reliable method for the synthesis of the corresponding N-aryl anilines. The use of bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, in combination with a suitable palladium precursor and base, is critical for achieving high yields with this sterically hindered substrate. The provided protocol and data serve as a valuable starting point for researchers in the field of organic synthesis and drug discovery. Further optimization of reaction conditions may be necessary for specific amine coupling partners to maximize product yield.
References
Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling of 1-(Dimethoxymethyl)-2-iodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of biaryl compounds utilizing a Suzuki-Miyaura cross-coupling reaction. The procedure outlines the coupling of 1-(dimethoxymethyl)-2-iodobenzene with various arylboronic acids. The dimethoxymethyl group serves as a protected aldehyde, allowing for the synthesis of 2-formylbiaryl compounds upon deprotection, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1] The use of this compound as the aryl halide partner allows for the strategic introduction of a masked formyl group at the 2-position of the resulting biaryl scaffold. This formyl group can be readily deprotected under acidic conditions and subsequently utilized for further synthetic transformations, making this a versatile method for the construction of complex molecular architectures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[2]
Experimental Protocols
This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene or other suitable solvent (e.g., dioxane, DMF)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., potassium carbonate, 2.0 equiv).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equiv) and the phosphine ligand (e.g., triphenylphosphine, 0.04 equiv) in the chosen solvent (e.g., toluene).
-
Reaction Initiation: Add the solvent to the Schlenk flask containing the reactants, followed by the addition of the prepared palladium catalyst solution via syringe.
-
Reaction Conditions: Add degassed water to the reaction mixture. The reaction is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the specified reaction time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product.
-
Deprotection (Optional): The resulting biaryl acetal can be deprotected to the corresponding aldehyde by treatment with an acid (e.g., hydrochloric acid in acetone or silica gel impregnated with oxalic acid) at room temperature.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and precise reaction conditions employed. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a particular substrate combination.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF/H₂O | 80 | 18 | 88 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 78 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Signaling Pathway (Catalytic Cycle)
References
Application Notes and Protocols: 1-(Dimethoxymethyl)-2-iodobenzene as a Versatile Building Block in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dimethoxymethyl)-2-iodobenzene is a versatile bifunctional building block with significant potential in material science. Its unique structure, featuring a protected aldehyde (dimethoxymethyl acetal) and a reactive iodo group on an aromatic ring, allows for a variety of orthogonal chemical transformations. This enables the synthesis of a wide range of functional materials, including conjugated polymers for organic electronics, stimuli-responsive materials, and functional polymeric supports.
The ortho-positioning of the iodo and protected aldehyde groups can be leveraged to create polymers with specific steric and electronic properties. The dimethoxymethyl group serves as a stable protecting group for the highly reactive aldehyde functionality, allowing for transformations at the iodo position without undesired side reactions. Subsequent deprotection unmasks the aldehyde for further functionalization or polymerization. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced materials.
Key Applications and Synthetic Pathways
This compound is a valuable precursor for several classes of polymers, primarily through two main synthetic strategies:
-
Polymerization involving the iodo group: The carbon-iodine bond is susceptible to various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern polymer synthesis for creating carbon-carbon and carbon-heteroatom bonds.
-
Polymerization involving the aldehyde group: Following deprotection of the dimethoxymethyl acetal to the corresponding aldehyde, this functional group can participate in condensation polymerizations, most notably to form poly(Schiff base)s (also known as polyimines or polyazomethines).
These strategies can be employed to synthesize a variety of polymers with tailored properties.
Synthesis of Conjugated Polymers via Cross-Coupling Reactions
The iodo group on the benzene ring makes this compound an excellent monomer for palladium-catalyzed cross-coupling polymerizations, leading to the formation of conjugated polymers with interesting optoelectronic properties.
Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. By using bifunctional monomers, this reaction can be extended to a polycondensation. For instance, this compound can be converted to its corresponding boronic acid or ester and then polymerized with a dihaloarene. Alternatively, the iodo-monomer can be directly polymerized with a diboronic acid or ester. The ortho-substitution pattern can lead to polymers with unique helical structures due to steric hindrance.[1][2]
The Heck reaction couples an aryl halide with an alkene.[3][4] Polymerization can be achieved by reacting this compound with a monomer containing two vinyl groups, such as divinylbenzene. The resulting poly(arylene vinylene)s are an important class of electroluminescent polymers.
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. Polymerization of this compound with a diethynyl monomer, such as 1,4-diethynylbenzene, yields poly(arylene ethynylene)s, another class of conjugated polymers with applications in organic electronics and sensing.
Synthesis of Poly(Schiff base)s via Condensation Polymerization
The aldehyde functionality, unmasked from the dimethoxymethyl acetal, is a versatile handle for condensation polymerizations.
The conversion of the dimethoxymethyl group to an aldehyde is a crucial first step for this application. This can be achieved under mild acidic conditions.
The resulting 2-iodobenzaldehyde can be reacted with a diamine in a polycondensation reaction to form a poly(Schiff base).[5] These polymers are known for their thermal stability, mechanical strength, and potential applications in chemosensors and as ligands for catalysis.[5] The presence of the iodo group in the polymer backbone offers a site for further post-polymerization modification.[6][7][8][9][10]
Experimental Protocols
Protocol 1: Deprotection of this compound to 2-Iodobenzaldehyde
This protocol describes the hydrolysis of the dimethyl acetal to the corresponding aldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
Amberlyst-15 ion-exchange resin (or other acidic catalyst)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of Amberlyst-15 resin to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the resin and remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-iodobenzaldehyde.
Expected Yield: >90%
Protocol 2: Synthesis of a Poly(Schiff base) from 2-Iodobenzaldehyde and 1,4-Phenylenediamine
This protocol outlines the synthesis of a poly(Schiff base) via condensation polymerization.
Materials:
-
2-Iodobenzaldehyde
-
1,4-Phenylenediamine
-
Absolute Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve equimolar amounts of 2-iodobenzaldehyde and 1,4-phenylenediamine in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with continuous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux for 24-48 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature. The polymer will precipitate out of solution.
-
Collect the polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer with cold ethanol to remove any unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
Protocol 3: Suzuki-Miyaura Polycondensation of a Diboronic Acid with an Iodo-functionalized Monomer (Illustrative)
This protocol provides a general procedure for a Suzuki-Miyaura polycondensation. For a specific polymerization of a derivative of this compound, the monomer would first need to be synthesized (e.g., conversion to a dihalide or diboronic acid). The following is a representative protocol.
Materials:
-
Aryl dihalide (e.g., a derivative of this compound)
-
Arylene diboronic acid or its bis(pinacol) ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification supplies
Procedure:
-
To a Schlenk flask, add the aryl dihalide, the arylene diboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) and the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the desired polymerization time, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration, wash it with the non-solvent, and then with a solvent to remove catalyst residues (e.g., a warm EDTA solution).
-
Dry the polymer in a vacuum oven.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of polymers using monomers derived from or analogous to this compound. Note that specific values can vary significantly based on the exact monomers, catalyst system, and reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Polycondensation
| Monomer A | Monomer B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) |
| 2,7-Dibromo-9,9-dihexylfluorene | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ (2) | 2M K₂CO₃ | Toluene | 90 | 48 | 15-30 | 1.5-2.5 | >90 |
| 4,4'-Dibromo-2,2'-bipyridine | 2-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 10-25 | 1.6-2.8 | 85-95 |
Table 2: Typical Molecular Weights and Polydispersity Indices of Synthesized Polymers
| Polymer Type | Synthesis Method | Mn (kDa)[11] | PDI[4][11] |
| Poly(arylene vinylene) | Heck Polycondensation | 5 - 50 | 1.8 - 3.5 |
| Poly(arylene ethynylene) | Sonogashira Polycondensation | 10 - 100 | 1.5 - 3.0 |
| Poly(Schiff base) | Condensation Polymerization | 5 - 40 | 1.7 - 2.9 |
| Polyfluorenes | Suzuki Polycondensation | 10 - 70[12] | 1.1 - 1.4[12] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to improve yield in Suzuki coupling with 1-(Dimethoxymethyl)-2-iodobenzene?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving 1-(dimethoxymethyl)-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki couplings with this compound are often attributed to steric hindrance. The ortho-(dimethoxymethyl) group can impede key steps in the catalytic cycle, such as oxidative addition of the palladium catalyst to the aryl iodide and the subsequent reductive elimination to form the final product.[1][2] Additionally, common issues like catalyst deactivation, improper reaction conditions, or side reactions can contribute to poor outcomes.
Q2: What are the most common side reactions, and how can I minimize them?
The most prevalent side reactions in this coupling are:
-
Homocoupling: The boronic acid reagent couples with itself. This is often caused by the presence of oxygen in the reaction mixture.[3]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate to the palladium catalyst.[3]
-
Dehalogenation: The iodo group on this compound is replaced by a hydrogen atom.[4]
To minimize these side reactions:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing your solvents and flushing the reaction vessel.[5][6]
-
Use high-purity reagents and dry solvents.
-
Choose a robust ligand that promotes the desired cross-coupling over side reactions. Bulky, electron-rich phosphine ligands are often effective.[3]
Q3: Can the dimethoxymethyl acetal group interfere with the reaction?
The dimethoxymethyl group is an acetal, which is generally stable under the basic conditions of a Suzuki coupling. However, it can be sensitive to strongly acidic conditions. Ensure that your boronic acid reagent is not contaminated with strong acids and that the overall reaction medium remains basic.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired biaryl product, consider the following factors related to the catalyst system, base, and temperature.
1.1 Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical for sterically hindered substrates.[7] Standard catalysts like Pd(PPh₃)₄ may be inefficient.[8]
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the crucial oxidative addition and reductive elimination steps.[9][10] Buchwald ligands, such as SPhos and XPhos, are particularly effective for challenging couplings.[10][11]
| Catalyst/Ligand System | Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ with SPhos or XPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, ideal for sterically hindered substrates.[10] | 1-5% Pd |
| Pd(dppf)Cl₂ | A reliable catalyst for many Suzuki couplings, but may be less effective for highly hindered systems.[12] | 2-5% Pd |
| NHC-Pd Complexes (e.g., PEPPSI) | Strong σ-donating properties and steric bulk enhance catalytic activity and stability.[9] | 1-3% Pd |
1.2 Choice of Base
The base activates the boronic acid for transmetalation.[13] Its strength and solubility can significantly impact the reaction rate and yield.
Recommendation: For sterically hindered couplings, a stronger base is often required. Potassium phosphate (K₃PO₄) is an excellent choice. Cesium carbonate (Cs₂CO₃) is also highly effective due to its high solubility in organic solvents.[14][15]
| Base | Solvent System Suitability | Key Characteristics |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong base, often provides good yields in difficult couplings.[1] |
| Cs₂CO₃ | Dioxane, THF, Toluene | Highly soluble and effective, though more expensive.[14] |
| K₂CO₃ | ACN/H₂O, Dioxane/H₂O | A standard, milder base. May be less effective for this substrate.[16] |
| t-BuOK | Dioxane, Toluene | A very strong base, can be highly effective but may promote side reactions if not used carefully.[9] |
1.3 Reaction Temperature and Time
Sterically hindered reactions often require more energy to overcome the activation barrier.
Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.[17] If the reaction is sluggish, the temperature can be increased to 100-110 °C.[18] Be aware that excessively high temperatures can lead to catalyst decomposition.[19] Reaction times are typically in the range of 8-24 hours.
Issue 2: Inconsistent Results
If your reaction works sometimes but fails on other attempts, the issue likely lies with reagent quality or reaction setup.
Recommendation:
-
Check Reagent Quality: Boronic acids can degrade over time. Use freshly purchased or properly stored boronic acid.
-
Ensure Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure solvents are properly degassed (e.g., by sparging with nitrogen or argon for 20-30 minutes) and the reaction is maintained under an inert atmosphere throughout.[5][6]
-
Stirring Rate: For biphasic solvent systems (e.g., Toluene/Water), vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the phase interface.[3]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for Suzuki coupling experiment.
Troubleshooting Flowchart
Caption: Troubleshooting logic for low-yield Suzuki reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Grignard Formation with 1-(Dimethoxymethyl)-2-iodobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reagent formation from 1-(dimethoxymethyl)-2-iodobenzene.
Troubleshooting Guide
Problem 1: The Grignard reaction does not initiate.
-
Question: I have added the this compound to the magnesium turnings in anhydrous ether, but the reaction has not started. What should I do?
Answer: Failure to initiate is a common issue in Grignard reactions. Here are several steps you can take to start the reaction:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[1] Activating the magnesium is crucial. Common activation methods include:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in situ to expose a fresh surface.[1]
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color of the iodine is an indicator that the magnesium surface has been activated.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles indicates activation.[1]
-
-
Heating: Gentle heating with a heat gun can help to initiate the reaction. Once the reaction starts, it is typically exothermic, and the heating should be discontinued.
-
Concentration: Ensure that the initial concentration of the aryl iodide is high enough in the solvent to facilitate initiation.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that the solvent is strictly anhydrous.
-
Problem 2: The reaction is sluggish or stalls.
-
Question: The reaction started but appears to have stopped before all the magnesium is consumed. How can I get it to go to completion?
Answer: A sluggish or stalled reaction can be due to several factors:
-
Poor Quality Magnesium: Ensure you are using high-quality magnesium turnings.
-
Insufficient Mixing: Vigorous stirring is necessary to ensure the aryl iodide is in constant contact with the magnesium surface.
-
Inhibitors: Trace amounts of water or other protic impurities in the reagents or solvent can quench the Grignard reagent as it forms. Re-check the purity and dryness of your starting materials and solvent.
-
Problem 3: A significant amount of a white solid precipitates, and the yield of the desired Grignard reagent is low.
-
Question: I am observing a lot of white precipitate and my final yield is poor. What is happening and how can I prevent it?
Answer: This is likely due to the formation of the homocoupling product, also known as the Wurtz coupling product. In this side reaction, the formed Grignard reagent reacts with the starting aryl iodide to form a biaryl compound.
Caption: Wurtz Homocoupling Side Reaction.
To minimize this side reaction:
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly and at a steady rate. This keeps the concentration of the aryl iodide low in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Overheating can accelerate the rate of the homocoupling reaction.
-
Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for minimizing Wurtz coupling in aryl Grignard formations.
-
Problem 4: The dimethoxymethyl group is cleaved during the reaction.
-
Question: I am concerned about the stability of the acetal protecting group under the Grignard formation conditions. Can it be cleaved?
Answer: The dimethoxymethyl group, being an acetal, is generally stable under the basic conditions of Grignard reagent formation. Acetals are excellent protecting groups for aldehydes and ketones in the presence of strong bases and nucleophiles like Grignard reagents. Cleavage of the acetal requires acidic conditions, which are not present during the formation of the Grignard reagent. Therefore, cleavage of the dimethoxymethyl group is not a common side reaction.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side reaction when preparing the Grignard reagent from this compound?
A1: The most prevalent side reaction is homocoupling (or Wurtz coupling), where two molecules of the starting material effectively couple to form a dimer, 2,2'-bis(dimethoxymethyl)-1,1'-biphenyl. This occurs when the already formed Grignard reagent nucleophilically attacks a molecule of unreacted this compound.
-
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Grignard reagents are extremely strong bases and will react readily with any protic species, including water. If water is present, it will protonate the Grignard reagent, converting it to the corresponding arene (in this case, 1-(dimethoxymethyl)benzene) and rendering it inactive for its intended downstream reaction. This will significantly lower the yield of your desired product.
-
Q3: Can I use 1-(dimethoxymethyl)-2-bromobenzene or the corresponding chloride instead of the iodide?
A3: Yes, but the reactivity of the halide is a key factor. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides for Grignard formation. While the bromide may be a suitable alternative, the chloride will likely be much less reactive and may require more forcing conditions or highly activated magnesium (e.g., Rieke magnesium) to form the Grignard reagent.
-
Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?
A4: A simple method to confirm formation is to observe the consumption of the magnesium metal. To determine the concentration, a titration method is commonly used. A known volume of the Grignard solution is quenched with an excess of a standard acid (e.g., HCl), and the excess acid is then back-titrated with a standard base (e.g., NaOH).
Experimental Protocol: Formation of 2-(Dimethoxymethyl)phenylmagnesium iodide
This protocol is a representative procedure and may require optimization based on your specific experimental setup and reagent purity.
Caption: Experimental Workflow for Grignard Formation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature.
-
Magnesium Addition: Place magnesium turnings (1.2 equivalents) into the flask.
-
Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium.
-
Activation: Add a single crystal of iodine to the stirred suspension of magnesium in THF. The mixture should turn brown.
-
Initiation: Gently warm the flask until the brown color of the iodine disappears, indicating the activation of the magnesium surface.
-
Aryl Iodide Addition: Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel. Once the magnesium is activated, begin a slow, dropwise addition of the aryl iodide solution to the stirred magnesium suspension.
-
Reaction: The reaction should initiate, evidenced by a gentle reflux of the solvent. Maintain a steady, slow addition rate to sustain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting solution of 2-(dimethoxymethyl)phenylmagnesium iodide will appear cloudy and greyish-brown.
-
Use: The Grignard reagent is now ready for use in the subsequent reaction step. It is best used immediately.
Quantitative Data
The yield of Grignard reagents can be highly variable depending on the reaction conditions and the purity of the reagents. The primary competing side reaction that lowers the yield is the Wurtz homocoupling. The table below provides representative data for aryl Grignard formation, highlighting the effect of reaction conditions on the yield of the Grignard reagent and the formation of the homocoupling byproduct.
| Aryl Halide | Solvent | Addition Time | Temperature (°C) | Grignard Yield (%) | Homocoupling Product (%) |
| Aryl Iodide | THF | 1 hour | 25 | ~85-95 | <5 |
| Aryl Iodide | Diethyl Ether | 1 hour | 35 (reflux) | ~70-85 | 5-15 |
| Aryl Bromide | THF | 1 hour | 50 | ~80-90 | <10 |
| Aryl Bromide | Diethyl Ether | 1 hour | 35 (reflux) | ~60-75 | 10-20 |
Note: This data is illustrative for typical aryl Grignard reactions and may not represent the exact values for this compound. Slower addition times and lower temperatures generally favor higher yields of the Grignard reagent and lower amounts of the homocoupling product.
References
Optimizing catalyst and base for cross-coupling of 1-(Dimethoxymethyl)-2-iodobenzene
Welcome to the technical support center for the cross-coupling of 1-(dimethoxymethyl)-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific transformation. The presence of the ortho-dimethoxymethyl group presents unique challenges and opportunities in reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon bonds, allowing for the synthesis of complex biaryl, vinylated, and alkynylated aromatic compounds, respectively. The dimethoxymethyl group serves as a protected aldehyde, which can be deprotected post-coupling to yield versatile 2-formylbiaryl derivatives and related structures.
Q2: How does the ortho-(dimethoxymethyl) group affect the cross-coupling reaction?
A2: The ortho-substituent introduces significant steric hindrance around the reactive C-I bond. This can slow down the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, reactions may require more forcing conditions (higher temperatures, longer reaction times) or more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), to achieve good yields.[1] The acetal moiety is generally stable under most cross-coupling conditions, but care should be taken to avoid strongly acidic conditions which could lead to deprotection.
Q3: Can the dimethoxymethyl acetal hydrolyze under typical cross-coupling conditions?
A3: The dimethoxymethyl acetal is generally stable under the basic conditions typically employed in Suzuki, Heck, and Sonogashira couplings. However, prolonged reaction times at high temperatures in the presence of water could potentially lead to partial or complete hydrolysis to the corresponding aldehyde. It is advisable to use anhydrous solvents and reagents if hydrolysis is a concern.
Q4: What are the expected side reactions when working with this compound?
A4: Common side reactions include:
-
Homocoupling: Formation of 2,2'-bis(dimethoxymethyl)biphenyl from the starting material. This is more prevalent at higher catalyst loadings and temperatures.
-
Protodeiodination: Replacement of the iodine atom with a hydrogen atom, leading to the formation of (dimethoxymethyl)benzene. This can be promoted by the presence of water or other protic sources.
-
Glaser-Hay coupling: In Sonogashira reactions, the homocoupling of the terminal alkyne is a common side reaction, especially in the presence of copper co-catalysts and oxygen.[2]
-
Intramolecular Reactions: For certain substrates, intramolecular cyclization or Heck-type insertions might be possible, although less common for this specific substrate unless the coupling partner has a suitably positioned reactive site.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under inert atmosphere. Consider using a more robust pre-catalyst such as a Buchwald G3 or G4 palladacycle. For sterically hindered substrates, ligands like SPhos or XPhos are often effective.[1] |
| Base Incompatibility | The choice of base is critical. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and anhydrous for solid bases. The addition of a small amount of water can sometimes be beneficial for couplings with K₃PO₄.[1] |
| Solvent Issues | Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture with water is often necessary to dissolve the base and facilitate the reaction. Experiment with different solvent ratios. |
| Iodide Poisoning | The build-up of iodide ions can inhibit the catalyst. Adding a halide scavenger like silver salts (e.g., Ag₂O) or thallium salts can sometimes improve results, though this adds complexity and toxicity. The use of highly active catalysts that promote rapid reductive elimination can also mitigate this issue. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation, especially at high temperatures. Use a slight excess of the boronic acid (1.1-1.5 equivalents). |
Issue 2: Significant formation of homocoupled biphenyl.
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading | Reduce the palladium catalyst loading. |
| High Temperature | Lower the reaction temperature and extend the reaction time. |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
Heck Coupling
Issue 1: Low regioselectivity or formation of isomers.
| Potential Cause | Troubleshooting Step |
| Ligand Choice | For terminal alkenes, phosphine-free conditions or monodentate phosphine ligands often favor the linear product. Bidentate ligands can sometimes lead to the branched isomer. |
| Reaction Conditions | Vary the solvent and base. The polarity of the solvent can influence the regioselectivity. |
Sonogashira Coupling
Issue 1: Formation of Glaser-Hay homocoupling product of the alkyne.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. The order of addition of reagents can also be critical to minimize this side reaction.[2] |
| Copper Co-catalyst | While traditional Sonogashira couplings use a copper co-catalyst, copper-free conditions can be employed to avoid Glaser-Hay coupling, although this may require a more active palladium catalyst or different reaction conditions. |
Experimental Protocols (General Starting Points)
These are generalized protocols and should be optimized for specific substrates.
Suzuki-Miyaura Coupling Protocol
Reagents & Conditions:
| Component | Suggested Starting Conditions |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand |
| Ligand (if needed) | SPhos (5 mol%) or XPhos (5 mol%) |
| Base | K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Argon or Nitrogen |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent, followed by the palladium catalyst and ligand.
-
Heat the reaction mixture with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
Reagents & Conditions:
| Component | Suggested Starting Conditions |
| This compound | 1.0 equiv |
| Alkene | 1.5 equiv |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Base | Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv) |
| Solvent | DMF or NMP |
| Temperature | 100-140 °C |
| Atmosphere | Air or Nitrogen |
Procedure:
-
In a sealable reaction tube, combine this compound, the alkene, base, and solvent.
-
Add the palladium catalyst.
-
Seal the tube and heat the mixture with stirring for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove any solids.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
Reagents & Conditions:
| Component | Suggested Starting Conditions |
| This compound | 1.0 equiv |
| Terminal Alkyne | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) |
| Base | Et₃N or Diisopropylamine (DIPA) (as solvent or co-solvent) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 80 °C |
| Atmosphere | Argon or Nitrogen |
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the terminal alkyne.
-
Add the solvent and the amine base.
-
Thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide under a positive pressure of inert gas.
-
Stir the reaction at the desired temperature for 4-24 hours, monitoring by TLC or GC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.[2][4]
References
Preventing premature deprotection of the acetal group during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature deprotection of acetal groups during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature acetal deprotection?
A1: Premature acetal deprotection is almost always caused by the presence of acid, as acetals are highly sensitive to acidic conditions.[1][2][3] The source of acidity can be explicit (e.g., an acidic reagent or workup) or implicit. Trace amounts of acid in solvents, on glassware, or on solid reagents like silica gel can be sufficient to catalyze deprotection. The presence of water is also critical for hydrolysis.[4]
Q2: My reaction is supposed to be neutral or basic, but I'm still seeing deprotection. What are the potential hidden sources of acid?
A2: Several factors can introduce acid into a seemingly non-acidic reaction:
-
Reagent Degradation: Older reagents, especially chlorinated solvents, can degrade to produce trace amounts of HCl.
-
Silica Gel: Standard silica gel is slightly acidic and can cause deprotection during column chromatography. Using neutralized silica gel or treating it with a base like triethylamine before use is recommended.
-
Lewis Acids: Some metal salts, which might be used as catalysts or be present as impurities, can act as Lewis acids and promote deprotection.[4]
-
Atmospheric CO2: Carbon dioxide from the air can dissolve in reaction mixtures to form carbonic acid, which may be sufficient to deprotect highly labile acetals.
Q3: How does the structure of the acetal affect its stability?
A3: The stability of an acetal is significantly influenced by its structure:
-
Cyclic vs. Acyclic: Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable than their acyclic counterparts (e.g., dimethyl acetals).[4] This is due to entropic factors; the reverse deprotection reaction is an intramolecular process for cyclic acetals, which is faster.[4]
-
Thioacetals: Acetals derived from thiols (thioacetals) are markedly more stable to acidic conditions than their oxygen-based analogs.[1][5] They often require specific Lewis acids like mercury(II) or silver(I) salts for cleavage.[4]
-
Substituent Effects: Electron-withdrawing groups on the parent carbonyl or alcohol moiety generally increase the stability of the acetal by destabilizing the carbocation intermediate formed during hydrolysis. Conversely, electron-donating groups accelerate hydrolysis.[2][6]
Q4: Can temperature affect the stability of my acetal group?
A4: Yes, temperature plays a crucial role. Acetal formation and deprotection are equilibrium reactions.[4] Higher temperatures can provide the necessary activation energy for the reverse (deprotection) reaction to occur, shifting the equilibrium.[7][8] Running reactions at lower temperatures often favors the kinetically controlled product and can help prevent unwanted deprotection.[7][9]
Troubleshooting Guide: Premature Acetal Deprotection
This guide provides a systematic approach to diagnosing and solving unexpected deprotection issues.
| Symptom | Possible Cause | Suggested Solution |
| Deprotection during reaction | Trace acid in reagents or solvents. | Use freshly distilled, anhydrous solvents. Store solvents over a drying agent like molecular sieves. Purify reagents if their quality is suspect. |
| Reaction temperature is too high. | Run the reaction at a lower temperature. This favors kinetic control and can prevent the reaction from reaching the equilibrium that allows for deprotection.[8][10] | |
| An intended reagent is acting as an acid catalyst. | Evaluate all reagents for potential Lewis or Brønsted acidity. Consider alternative, non-acidic reagents if possible. | |
| Deprotection during aqueous workup | The aqueous solution is acidic. | Use a buffered or basic aqueous solution (e.g., saturated sodium bicarbonate, pH 7 buffer) for the workup. Ensure the pH of the aqueous layer is > 7 before extraction. |
| Deprotection during purification (e.g., chromatography) | Silica gel is acidic. | Deactivate the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporate the solvent. Alternatively, use neutral or basic alumina for chromatography. |
| General Instability | The chosen acetal is too labile for the reaction sequence. | Consider using a more robust protecting group. For example, switch from an acyclic to a cyclic acetal, or from an oxygen-based acetal to a more stable thioacetal.[1][4][5] |
Data Presentation: Relative Stability of Acetal Groups
The rate of acid-catalyzed hydrolysis is a good measure of an acetal's stability. The tables below summarize the relative lability of different acetal structures.
Table 1: Relative Hydrolysis Rates of 2-Alkoxypropan-2-yl Ethers
Data adapted from a study on the hydrolysis of acetal protecting groups on 2'-deoxythymidine at 25.0 °C.[6] The rate of hydrolysis correlates with the electron-donating or electron-withdrawing ability of the alkoxy group.[6]
| 5'-O-(2-Alkoxypropan-2-yl) Group | Relative Rate Constant (k_rel) |
| 2,2,2-Trifluoroethyloxy | 0.04 |
| Benzyloxy | 0.6 |
| Methoxy | 1 |
| Isopropoxy | 7.4 |
| Cyclohexyloxy | 7.7 |
Table 2: Half-lives of Substituted Benzylidene Acetals
Data adapted from a study on the hydrolysis of substituted benzylidene acetals in the presence of trifluoroacetic acid (TFA).[2] Electron-withdrawing groups (EWGs) increase stability, while electron-donating groups (EDGs) decrease it.
| Substituent on Benzylidene Acetal | Classification | Half-life (t_1/2) |
| p-CF₃ | EWG | ~12.3 hours |
| Unsubstituted (Phenyl) | Neutral | ~4 minutes |
| p-OCH₃ | EDG | Too fast to measure under TFA; ~70.4 hours at pH 5 |
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Acetal Protection of an Aldehyde in the Presence of a Ketone
This protocol describes the selective protection of a more reactive aldehyde in the presence of a less reactive ketone, a common synthetic challenge.[11]
Materials:
-
Substrate containing both aldehyde and ketone functionalities
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, 0.01 equivalents)
-
Anhydrous toluene or benzene
-
Dean-Stark apparatus
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual water.
-
To the flask, add the substrate, anhydrous toluene, and ethylene glycol (1.1 eq).
-
Add a catalytic amount of p-TsOH (0.01 eq).
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting aldehyde is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of anhydrous NaHCO₃ to neutralize the p-TsOH catalyst.
-
Filter the mixture and wash the solids with toluene.
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected product.
-
Purify the product using chromatography on neutralized silica gel if necessary.
Protocol 2: Reaction Under Anhydrous, pH-Neutral Conditions to Prevent Deprotection
This protocol outlines a general approach for a subsequent reaction (e.g., Grignard addition to a ketone) while preserving the acetal.
Materials:
-
Acetal-protected substrate
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Desired reagent (e.g., Grignard reagent, LiAlH₄)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride, cooled to 0 °C)
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the acetal-protected substrate in the appropriate anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) to moderate reactivity and enhance selectivity.
-
Slowly add the nucleophilic or basic reagent (e.g., Grignard reagent) to the solution. Acetals are stable to strongly nucleophilic and basic reagents.[1][12]
-
Allow the reaction to proceed for the required time, monitoring by TLC.
-
Upon completion, quench the reaction carefully at low temperature by slowly adding a saturated aqueous solution of NH₄Cl. Avoid using acidic quenches like HCl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Visualizations
The following diagrams illustrate key concepts and workflows related to acetal deprotection.
Caption: Acid-catalyzed mechanism of acetal hydrolysis (deprotection).
Caption: Troubleshooting workflow for premature acetal deprotection.
Caption: Decision logic for selecting an appropriate acetal protecting group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetals as protecting groups [quimicaorganica.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jackwestin.com [jackwestin.com]
- 11. google.com [google.com]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude 1-(Dimethoxymethyl)-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(Dimethoxymethyl)-2-iodobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low yield after aqueous work-up | Hydrolysis of the acetal: this compound is an acetal and is sensitive to acidic conditions, which can cause it to hydrolyze back to 2-iodobenzaldehyde. The use of even mildly acidic solutions during extraction can lead to significant product loss. | - Ensure all aqueous solutions used for work-up are neutral or slightly basic. A wash with a saturated sodium bicarbonate solution is recommended. - Minimize the contact time between the organic layer containing the product and any aqueous layers. - Work at lower temperatures (e.g., using an ice bath) during the extraction process to reduce the rate of hydrolysis. |
| Product decomposes upon heating (e.g., during distillation) | Thermal instability: While a specific boiling point is not readily available in the literature, aryl iodides and acetals can be susceptible to decomposition at elevated temperatures. The presence of acidic impurities can catalyze this decomposition. | - Vacuum Distillation: Purify the compound by distillation under reduced pressure to lower the required temperature. - Neutralize before distillation: Wash the crude product with a saturated sodium bicarbonate solution to remove any trace acids before heating. - Use a lower boiling point azeotrope: If applicable, consider azeotropic distillation with a suitable solvent. |
| Presence of a sharp singlet around δ 10 ppm in ¹H NMR | Unreacted 2-iodobenzaldehyde: This signal is characteristic of an aldehyde proton. Its presence indicates that the initial reaction did not go to completion or that the acetal hydrolyzed back to the aldehyde during work-up or purification. | - Column Chromatography: Purify the crude product using silica gel chromatography. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the more polar aldehyde from the acetal. - Sodium Bisulfite Wash: In some cases, a wash with a saturated sodium bisulfite solution can help remove residual aldehyde, although this may not be fully effective and can introduce aqueous conditions. |
| Oily, discolored product | Presence of impurities: The crude product may contain residual solvents, unreacted starting materials, or byproducts from side reactions. Iodobenzene derivatives can also be light-sensitive and may discolor over time. | - Column Chromatography: This is the most effective method for removing a wide range of impurities. - Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated carbon can help remove colored impurities. Filter the mixture through celite to remove the carbon before proceeding with further purification. - Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Broad signals or complex multiplets in the aromatic region of ¹H NMR | Mixture of aromatic compounds: This could indicate the presence of starting materials, byproducts, or decomposition products. | - Re-purification: If initial purification was insufficient, repeat the purification step (e.g., column chromatography with a shallower gradient). - Spectroscopic Analysis: Compare the spectrum to known spectra of starting materials (2-iodobenzaldehyde) and potential byproducts to identify the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The most common impurities arise from the synthesis process, which typically involves the reaction of 2-iodobenzaldehyde with methanol in the presence of an acid catalyst. Therefore, you can expect:
-
Unreacted 2-iodobenzaldehyde: The starting aldehyde.
-
Methanol: The reagent alcohol.
-
Acid catalyst: Traces of the acid used to promote the reaction.
-
Water: A byproduct of the acetal formation.
-
Side-products: Potentially small amounts of byproducts from other reactions.
Q2: What is the best general-purpose purification method for this compound?
A2: For most research-scale purifications, flash column chromatography on silica gel is the most effective method. It allows for the separation of the desired acetal from the more polar starting aldehyde, baseline impurities, and any polar byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.
Q3: Can I purify this compound by distillation?
A3: Yes, distillation under reduced pressure (vacuum distillation) is a viable option, particularly for larger quantities. It is crucial to perform this under vacuum to avoid thermal decomposition. Before distilling, it is highly recommended to wash the crude product with a neutral or slightly basic aqueous solution (like saturated sodium bicarbonate) to remove any acidic residues that could catalyze decomposition upon heating.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. In a pure sample, you should not see a peak around δ 9.5-10.5 ppm in the ¹H NMR spectrum, which would indicate the presence of the starting aldehyde.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass-to-charge ratio, helping to identify impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. The pure product should appear as a single spot.
Q5: How should I store the purified this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation, which can be caused by exposure to air, moisture, and light.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 100% hexanes or petroleum ether).
-
Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Neutralization: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it with saturated sodium bicarbonate solution, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Distillation Setup: Set up a vacuum distillation apparatus.
-
Distillation: Heat the oil bath gradually while maintaining a stable vacuum. Collect the fraction that distills at the expected temperature range. Note: The exact boiling point under a specific pressure is not widely reported, so careful monitoring is required.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common problems encountered during the purification of this compound.
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Aryl Iodides
This guide provides troubleshooting advice for common issues encountered during cross-coupling reactions involving aryl iodides, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The information is presented in a question-and-answer format to help researchers, scientists, and drug development professionals quickly identify and resolve problems leading to low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My cross-coupling reaction with an aryl iodide is resulting in a low yield. What are the most common initial parameters to investigate?
A1: Low conversion rates in cross-coupling reactions with aryl iodides can stem from several factors. The primary aspects to re-evaluate are:
-
Catalyst System: Ensure the palladium source and ligand are appropriate for the specific reaction and substrates. The choice of ligand is often critical.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the outcome.
-
Reagent Quality: The purity of the aryl iodide, coupling partner, solvent, and base is crucial. Impurities can poison the catalyst.
-
Atmosphere: Many cross-coupling reactions are sensitive to oxygen. Ensure proper degassing and maintenance of an inert atmosphere (e.g., nitrogen or argon).
Buchwald-Hartwig Amination
Q2: I am observing very low conversion in my Buchwald-Hartwig amination of an aryl iodide. I thought aryl iodides were supposed to be the most reactive aryl halides?
A2: While aryl iodides are generally highly reactive in oxidative addition, they can be challenging substrates in Buchwald-Hartwig aminations.[1] A key issue is the inhibitory effect of the iodide anion that is formed during the reaction.[1][2][3] This iodide can precipitate the palladium catalyst or form stable, unreactive bridged palladium iodide dimers, effectively taking the catalyst out of the catalytic cycle.[2][3]
Q3: How can I overcome the iodide inhibition in my Buchwald-Hartwig reaction?
A3: Several strategies can be employed to mitigate iodide inhibition:
-
Solvent Choice: Use a solvent in which the iodide salt byproduct (e.g., NaI) has low solubility. Toluene is often a good choice for this reason.[2][3][4] The lower the solubility of the iodide salt in the solvent, the faster the reaction may proceed.[3]
-
Ligand Selection: Employ bulky biarylphosphine ligands, such as BrettPhos. These ligands can prevent the formation of the inhibitory palladium iodide dimers.[2][3] Bidentate phosphine ligands like BINAP and DPPF have also been shown to be effective for the coupling of aryl iodides.[5]
Q4: My base-sensitive substrate is decomposing under the standard strong base conditions (e.g., NaOtBu) for a Buchwald-Hartwig reaction. What are my options?
A4: For base-sensitive substrates, consider using a weaker base. Cesium carbonate (Cs2CO3) can be an effective alternative.[3] Another approach is to use a combination of an organic base with an inorganic base, such as DBU with NaTFA.[1] In microwave reactions, organic bases like DBU are often preferred.[1]
Suzuki-Miyaura Coupling
Q5: My Suzuki-Miyaura reaction with an aryl iodide is sluggish at a lower temperature (e.g., 50-70 °C), especially when using PPh3 as a ligand. Why is this happening?
A5: The inefficient coupling of aryl iodides at lower temperatures in Suzuki-Miyaura reactions, particularly with triphenylphosphine (PPh3) as the ligand, can be due to the poor turnover of the key intermediate, trans-[Pd(PPh3)2(Ar)(I)].[6] The presence of excess PPh3 can further inhibit the catalytic cycle.[6]
Q6: How can I improve the yield of my Suzuki-Miyaura reaction with an aryl iodide?
A6: To improve yields, consider the following adjustments:
-
Increase Temperature: Suzuki reactions often require temperatures between 80-100°C for efficient conversion.
-
Change the Ligand: Employing monodentate ligands that are bulkier than PPh3, such as P(o-tol)3, can be effective.[6] Buchwald-type biaryl monophosphine ligands are also highly effective for Suzuki couplings.[7]
-
Solvent System: The choice of solvent can be critical. For instance, switching from a THF/water mixture to a toluene/water mixture can minimize halide inhibition that arises from the reversibility of the transmetalation step with certain catalysts.[8]
-
Base: Ensure the base is appropriate. K3PO4 is commonly used, but sometimes requires a small amount of water to be effective in anhydrous solvents.[9]
Heck Reaction
Q7: My Heck reaction between an aryl iodide and an alkene is giving a low yield. What parameters should I optimize?
A7: For the Mizoroki-Heck reaction, several parameters can be optimized for better conversion:
-
Temperature: This is a critical factor. Reactions can be sluggish at lower temperatures (e.g., 50°C), with yields often improving significantly at higher temperatures (e.g., 80-150°C).[10]
-
Base: The choice and amount of base are important. Triethylamine is commonly used, and optimizing its stoichiometry can improve the yield.[10]
-
Solvent: While solvents like DMF or DMSO can be effective, sometimes the reaction can be run neat (without solvent).[11][12]
-
Catalyst/Ligand: While some Heck reactions with aryl iodides can proceed without a phosphine ligand, catalyst systems can be sensitive.[13] If using a ligand, ensuring its stability at the reaction temperature is important.
Data Summary Tables
Table 1: Effect of Solvent on Buchwald-Hartwig Amination of 4-Iodoanisole and Aniline
| Solvent | Solubility of NaI ( g/100 mL) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | <0.01 | 1 | 98 | [3] |
| THF | 0.25 | 24 | 25 | [3] |
| DME | 5.7 | 24 | <2 | [3] |
| Conditions: 4-Iodoanisole (1 mmol), aniline (1.2 mmol), NaOt-Bu (1.2 mmol), solvent (2 mL), catalyst (1 mol%).[3] |
Table 2: Ligand Effect on Suzuki-Miyaura Coupling of 4-Iodotoluene and Phenylboronic Acid at 50°C
| Ligand | Ligand Loading (mol %) | Reaction Time (h) | Yield (%) | Reference |
| PPh3 | 8 | 4 | 24 | [6] |
| P(o-tol)3 | 8 | 4 | 95 | [6] |
| AsPh3 | 8 | 4 | 95 | [6] |
| P(p-tol)3 | 8 | 4 | 95 | [6] |
| Conditions: 4-Iodotoluene (1 mmol), phenylboronic acid (1.5 mmol), Na2CO3 (2 mmol), Pd(OAc)2 (2 mol %), ligand, n-PrOH/H2O (3:1, 4 mL), 50°C.[6] |
Table 3: Temperature Optimization for Mizoroki-Heck Reaction of Iodobenzene and Ethyl Acrylate
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 50 | 1 | 5 | [10] |
| 80 | 1 | 25 | [10] |
| 150 | 1 | 99 | [10] |
| Conditions: Iodobenzene (1.0 mmol), ethyl acrylate (1.2 mmol), triethylamine (0.75 equiv.), Cyrene (1 mL), 10% w/w Pd/C (0.5 mg).[10] |
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for low conversion rates in cross-coupling reactions involving aryl iodides.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
How to activate magnesium for Grignard reaction with 1-(Dimethoxymethyl)-2-iodobenzene?
This technical support center provides troubleshooting guidance and frequently asked questions for the activation of magnesium in the Grignard reaction with 1-(Dimethoxymethyl)-2-iodobenzene.
Troubleshooting Guide
Initiating a Grignard reaction, particularly with sterically hindered or less reactive aryl halides, can be challenging. The primary obstacle is often the passivating layer of magnesium oxide on the surface of the magnesium metal.[1][2] Effective activation of the magnesium is crucial for a successful reaction.
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no exotherm, no color change) | Ineffective removal of the magnesium oxide layer. | 1. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene gas indicates activation.[1][3] 2. Mechanical Activation: Crush the magnesium turnings with a glass rod in situ under an inert atmosphere to expose a fresh metal surface.[4] Alternatively, sonicate the reaction flask.[2][4] 3. Thermal Activation: Gently warm a small portion of the reaction mixture with a heat gun.[5] Be cautious, as the reaction can become vigorous once initiated. |
| Presence of moisture or oxygen in the reaction setup. | 1. Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[6] 2. Solvent Purity: Use freshly distilled, anhydrous solvent (e.g., THF or diethyl ether).[4][7] 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the experiment.[5] | |
| Poor quality of magnesium turnings. | 1. Use fresh turnings: Magnesium that appears dull or oxidized may be less reactive.[8] 2. Pre-treatment: Wash magnesium turnings with dilute acid to remove the oxide layer, followed by rinsing with water, ethanol, and then drying thoroughly in an oven.[4] | |
| Reaction starts but then stops | Insufficient activation or passivation of the newly exposed magnesium surface. | 1. Co-addition of Activator: In difficult cases, mix a small amount of 1,2-dibromoethane with the aryl halide solution and add it dropwise throughout the reaction.[4] 2. Use of Additives: The addition of anhydrous lithium chloride can break up passivating oligomers and accelerate the reaction.[8][9] |
| Formation of side products (e.g., biphenyl coupling) | The phenyl radical intermediate dimerizes instead of reacting with magnesium. | 1. Control Addition Rate: Add the solution of this compound slowly to maintain a low concentration of the aryl halide in the reaction mixture. 2. Ensure Efficient Stirring: Vigorous stirring ensures that the aryl halide reacts quickly with the activated magnesium surface. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate magnesium for the reaction with this compound?
A1: There is no single "best" method, as the choice can depend on laboratory equipment and safety protocols. However, a combination of chemical and mechanical activation is often very effective. A common and reliable approach is to use a small amount of iodine or 1,2-dibromoethane as a chemical initiator, and if the reaction is sluggish, to gently crush some of the magnesium turnings with a dry glass rod.[3][4][10]
Q2: Can I use iodine and 1,2-dibromoethane at the same time?
A2: While it is possible, it is generally recommended to use one primary chemical activator. Both serve to clean the magnesium surface, and using them simultaneously is usually unnecessary.[3][7]
Q3: My magnesium turnings are old and look dull. Can I still use them?
A3: It is preferable to use fresh, shiny magnesium turnings.[8] If you must use older stock, pre-treatment is highly recommended. This can involve washing with dilute acid, followed by thorough drying.[4] Alternatively, mechanical activation by stirring the dry turnings under an inert atmosphere for several hours can be effective at abrading the oxide layer.[2][11]
Q4: Is THF or diethyl ether a better solvent for this reaction?
A4: Both are common solvents for Grignard reactions. THF is often preferred for aryl Grignard reagents due to its higher boiling point, which allows for a wider temperature range for reaction initiation and completion, and its better ability to solvate the Grignard reagent.[5][6][7]
Q5: What is "Rieke Magnesium" and is it necessary?
A5: Rieke magnesium is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt.[7] It is much more reactive than standard magnesium turnings and can be used for unreactive halides. For this compound, standard activation methods are typically sufficient, and the use of Rieke magnesium is not usually necessary.
Experimental Protocols
Protocol 1: Chemical Activation using Iodine
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the flask.
-
Activation: Add a single, small crystal of iodine to the flask.[12]
-
Solvent Addition: Add a small amount of anhydrous THF, just enough to cover the magnesium turnings.[5]
-
Initiation: Gently warm the flask with a heat gun until the brown color of the iodine disappears. This indicates that the magnesium surface is activated.[5][10]
-
Substrate Addition: Prepare a solution of this compound (1 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the activated magnesium. An exotherm and/or bubbling should be observed.
-
Reaction: Once the reaction has initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
Protocol 2: Chemical Activation using 1,2-Dibromoethane
-
Preparation: Set up the reaction apparatus as described in Protocol 1.
-
Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the flask.
-
Solvent Addition: Add a small amount of anhydrous THF to cover the magnesium.
-
Activation: Add a few drops of 1,2-dibromoethane. The evolution of ethylene gas bubbles indicates the activation of the magnesium surface.[1][3]
-
Initiation and Reaction: Proceed with the addition of this compound as described in Protocol 1.
Protocol 3: Mechanical Activation
-
Preparation: Set up the reaction apparatus as described in Protocol 1.
-
Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the flask.
-
Dry Stirring (Optional but effective): Stir the dry magnesium turnings vigorously under a strong stream of inert gas for several hours. This will mechanically abrade the oxide layer.[2][11]
-
Solvent and Substrate Addition: Add a small amount of anhydrous THF and a portion of the this compound solution.
-
Initiation: If the reaction does not start, gently press and crush some of the magnesium turnings against the side of the flask with a flame-dried glass rod. Be careful not to break the glassware. The appearance of a cloudy or grayish color and a gentle exotherm are signs of initiation.
-
Reaction: Once initiated, proceed with the dropwise addition of the remaining aryl iodide solution.
Visual Guides
Caption: Experimental workflow for Grignard reagent formation.
Caption: Troubleshooting logic for Grignard reaction initiation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Iodobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to address the challenges associated with steric hindrance in chemical reactions involving ortho-substituted iodobenzenes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue in reactions with ortho-substituted iodobenzenes?
A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction. In the context of ortho-substituted iodobenzenes, bulky substituents on the carbon atom adjacent to the iodine atom create a crowded environment around the reaction center. This crowding can prevent the incoming reagents or catalyst from approaching the iodine-bearing carbon, thereby slowing down or completely inhibiting the desired transformation. This is particularly problematic in cross-coupling reactions where the formation of a bulky transition state is often required.
Q2: Which common cross-coupling reactions are most susceptible to steric hindrance with these substrates?
A2: Palladium-catalyzed cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation, are highly sensitive to steric effects. The Suzuki-Miyaura coupling, in particular, can be significantly hindered.[1][2] The mechanism of these reactions involves several steps, including oxidative addition, transmetalation, and reductive elimination. Steric bulk from ortho-substituents can impede any of these steps, but it is often the oxidative addition of the palladium catalyst to the sterically encumbered aryl iodide and the subsequent reductive elimination that are most affected.[3]
Q3: What are the primary strategies to overcome steric hindrance in these reactions?
A3: The main strategies focus on modifying the reaction conditions to favor the sterically demanding coupling. These include:
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Ligand Selection: Employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands on the metal catalyst can facilitate the reaction.[4][5] These ligands can promote the crucial oxidative addition and reductive elimination steps.[3]
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Catalyst System: In some cases, switching to a different metal catalyst, such as nickel or copper, may offer alternative reaction pathways that are less sensitive to steric hindrance.[6] Gold-catalyzed Suzuki couplings have also shown promise for hindered substrates.[7]
-
Reaction Conditions: Optimization of temperature, solvent, and base is critical. Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1] The choice of solvent can influence catalyst solubility and reactivity.
-
Alternative Reagents: In some instances, switching the coupling partner, for example, from a boronic acid to an organozinc or organotin reagent (in Negishi or Stille couplings, respectively), might be beneficial, although this also comes with its own set of considerations regarding toxicity and functional group tolerance.
Q4: How do I select the appropriate ligand for a sterically hindered Suzuki-Miyaura coupling?
A4: Ligand selection is crucial for successful coupling with sterically hindered ortho-substituted iodobenzenes. The ideal ligand often possesses a combination of steric bulk and strong electron-donating properties.
-
Bulky Monodentate Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., S-Phos, XPhos) and their derivatives are often effective.[8] Their bulkiness is thought to promote the reductive elimination step and stabilize the active catalytic species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be sterically tuned.[5] They have proven to be highly effective in challenging coupling reactions.[9]
-
Specialized Ligands: For extremely challenging couplings, specialized ligands like AntPhos and BI-DIME have been developed and shown to be highly reactive.[1][2] Arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have also been found to be effective for sterically hindered substrates.[8]
The choice of ligand will depend on the specific substrates being coupled. It is often necessary to screen a small library of ligands to identify the optimal one for a particular transformation.
Troubleshooting Guides
Problem: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
This is a common issue when dealing with ortho-substituted iodobenzenes. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.
Step 1: Catalyst and Ligand Evaluation
The catalyst system is the most critical component. If you are observing low to no yield, consider the following modifications:
| Parameter | Recommendation | Rationale |
| Ligand Type | Switch to a bulkier, more electron-rich ligand. Consider Buchwald-type biarylphosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes), or specialized ligands like AntPhos.[1][5][9] | Bulky ligands can facilitate the reductive elimination step, which is often hindered in sterically demanding couplings.[3] |
| Palladium Precursor | Use a more active palladium precursor, such as a pre-formed Pd(0) source or a precatalyst that is readily reduced in situ. | Ensures a sufficient concentration of the active catalytic species. |
| Catalyst Loading | Increase the catalyst loading, for example, from 1-2 mol% to 5 mol%. | In challenging reactions, a higher catalyst concentration can help drive the reaction to completion. |
Step 2: Reaction Condition Optimization
If modifying the catalyst system does not yield the desired results, the next step is to optimize the reaction conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene, xylene, or dioxane can be effective.[1][10] | Provides the necessary activation energy to overcome the steric barrier. |
| Solvent | Screen different solvents. Aprotic polar solvents like dioxane, THF, or DMF can influence the solubility and reactivity of the catalyst and reagents. | The solvent can affect the rate of the different steps in the catalytic cycle. |
| Base | The choice and strength of the base are critical. Stronger bases like Cs2CO3 or K3PO4 are often more effective than weaker ones. The use of an appropriate base is crucial for the transmetalation step. | The base activates the boronic acid for transmetalation to the palladium center. |
Step 3: Alternative Coupling Strategies
If the Suzuki-Miyaura coupling continues to fail, it may be necessary to consider alternative cross-coupling reactions that might be more tolerant of steric hindrance.
| Alternative Reaction | Coupling Partner | Comments |
| Negishi Coupling | Organozinc reagent | Organozinc reagents are often more reactive than organoboranes, which can help overcome steric hindrance. However, they are also more sensitive to moisture and air. |
| Stille Coupling | Organotin reagent | Stille couplings are generally tolerant of a wide range of functional groups but suffer from the toxicity of the tin byproducts. |
| Copper-Catalyzed Couplings | Various nucleophiles | Copper catalysis can be an effective alternative to palladium for certain C-N and C-O bond formations with sterically hindered partners.[6] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Ortho-substituted iodobenzene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K3PO4, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the ortho-substituted iodobenzene, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Figure 1. A diagram illustrating the impact of steric hindrance on the oxidative addition step of a cross-coupling reaction.
Figure 2. A workflow for troubleshooting failed reactions with ortho-substituted iodobenzenes.
Figure 3. A decision-making diagram for ligand selection based on the degree of steric hindrance.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1-(Dimethoxymethyl)-2-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-(Dimethoxymethyl)-2-iodobenzene. The guidance provided is based on established principles of palladium-catalyzed cross-coupling reactions and published data on related aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the ortho-dimethoxymethyl group, which can introduce steric hindrance around the reaction center. This can lead to lower reaction rates and yields compared to less substituted aryl iodides. Additionally, the acetal functionality may be sensitive to strongly acidic or aqueous conditions, potentially leading to undesired side reactions. Careful selection of catalyst, ligand, base, and solvent is crucial to mitigate these effects.
Q2: How does the choice of solvent impact the outcome of Suzuki-Miyaura and Heck reactions with this substrate?
A2: The solvent plays a critical role in solubilizing the reactants, catalyst, and base, and it can significantly influence the reaction kinetics and product distribution. For Suzuki-Miyaura reactions, aprotic polar solvents like DMF or ethereal solvents such as 1,4-dioxane and THF, often in the presence of water, are effective. For Heck reactions, polar aprotic solvents like DMF, DMAc, and NMP are generally preferred as they can promote the desired reaction pathway. Nonpolar solvents like toluene or xylenes may be beneficial in some cases, particularly for sterically demanding couplings, as they can favor higher reaction temperatures.
Q3: Can the dimethoxymethyl group participate in side reactions?
A3: Under certain conditions, particularly with prolonged heating in the presence of acid or water, the dimethoxymethyl acetal can hydrolyze to the corresponding benzaldehyde. This can lead to the formation of undesired byproducts. It is therefore advisable to use anhydrous solvents and non-acidic conditions where possible, or to carefully control the amount of water in the reaction mixture.
Q4: What is the typical appearance of a successful Suzuki-Miyaura or Heck reaction mixture?
A4: Many palladium-catalyzed reactions will change color. For instance, it is normal for a reaction mixture containing Pd(dppf)Cl₂ to turn black during the course of the reaction. Other catalysts may result in a brown solution with a black precipitate (palladium black). A significant color change can be an indicator that the catalytic cycle is proceeding.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants or Catalyst | Screen different solvent systems. Consider using a mixture of a nonpolar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF), or an ethereal solvent with water (e.g., THF/H₂O, Dioxane/H₂O). | The ortho-substituent can affect the substrate's solubility. A solvent system that ensures all components are in solution is critical for efficient reaction. |
| Steric Hindrance from the Ortho-Substituent | Employ a bulkier, electron-rich phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos) in combination with your palladium source. Increase the reaction temperature if using a high-boiling solvent like xylenes. | Bulky ligands can promote the oxidative addition step, which can be slow for sterically hindered substrates. Higher temperatures can help overcome the activation energy barrier. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. |
| Ineffective Base | Switch to a stronger or more soluble base. For example, if using K₂CO₃, consider trying Cs₂CO₃ or K₃PO₄. Grinding the base to a fine powder can also improve its reactivity. | The choice of base is critical for the transmetalation step. A base that is not sufficiently strong or soluble in the reaction medium will lead to poor yields. |
| Homocoupling of Boronic Acid | Use a slight excess of the aryl iodide. Ensure the reaction mixture is thoroughly deoxygenated. | Homocoupling is a common side reaction, particularly if the reaction is sluggish or if oxygen is present.[1] |
Issue 2: Low or No Product Yield in Heck Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent | Screen polar aprotic solvents such as DMF, DMAc, or NMP. These are often the most effective for Heck reactions. | These solvents are effective at stabilizing the charged intermediates in the Heck catalytic cycle. |
| Base Incompatibility | Use an appropriate organic or inorganic base. Triethylamine (Et₃N) is a common choice, but inorganic bases like NaOAc or K₂CO₃ can also be effective. The solubility of the base in the chosen solvent is important. | The base is required to neutralize the hydrogen halide formed during the reaction. An incompatible or insoluble base will inhibit catalyst turnover. |
| Poor Reactivity of the Alkene | If using an electron-rich alkene, consider increasing the reaction temperature or using a more electron-rich phosphine ligand. | The electronic properties of the alkene can significantly affect the rate of the migratory insertion step. |
| Formation of Palladium Black | While some palladium black formation is common, excessive precipitation can indicate catalyst decomposition. Ensure proper ligand-to-palladium stoichiometry. | The ligand stabilizes the palladium nanoparticles and prevents their aggregation into an inactive bulk metal. |
| Side Reactions | Monitor the reaction for potential hydrolysis of the dimethoxymethyl group if aqueous conditions are used. Minimize reaction time and temperature where possible. | Prolonged reaction times at high temperatures can lead to the formation of byproducts. |
Quantitative Data on Solvent Effects
The following tables summarize data from studies on related aryl iodides, providing a general indication of solvent performance in Suzuki-Miyaura and Heck reactions. Note that optimal conditions for this compound may vary.
Table 1: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Solvent | Base | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 100 | ~85 | General observation |
| 1,4-Dioxane/H₂O | K₂CO₃ | Pd(dppf)Cl₂ | 80-100 | Often >90 | General observation |
| THF/H₂O | K₂CO₃ | Pd(PPh₃)₄ | Reflux | ~90 | [2] |
| DMF | Na₂CO₃ | Pd(OAc)₂/PPh₃ | 100 | ~70 | [2] |
| Ethanol/H₂O | Na₂CO₃ | Pd/C | Reflux | >95 | [3] |
| Acetonitrile/H₂O | K₂CO₃ | Na₂PdCl₄/sSPhos | 37 | Good to Excellent | [4] |
Table 2: Solvent Effects on the Yield of Heck Coupling of Iodobenzene with Alkenes
| Solvent | Base | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| DMF | Et₃N | Pd(OAc)₂ | 100 | High | [4] |
| NMP | K₂CO₃ | Pd(OAc)₂ | 120 | ~90 | General observation |
| DMAc | NaOAc | Pd(OAc)₂ | 140 | High | [5] |
| Toluene | Et₃N | Pd(OAc)₂ | 110 | Moderate | [4] |
| 1,4-Dioxane | K₂CO₃ | Pd(OAc)₂ | 100 | Moderate | [4] |
| Acetonitrile | Et₃N | Pd(OAc)₂ | 80 | Moderate | [4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF/water 4:1).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Heck Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, 2-3 equiv.).
-
Add an anhydrous, degassed polar aprotic solvent (e.g., DMF or DMAc).
-
Heat the reaction mixture with stirring to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Figure 2. Logical troubleshooting flowchart for a low-yielding Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 4. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: 1-(Dimethoxymethyl)-2-iodobenzene vs. 2-Iodobenzaldehyde in Palladium-Catalyzed Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic route. This guide provides an in-depth comparison of two ortho-substituted iodobenzene derivatives, 1-(dimethoxymethyl)-2-iodobenzene and 2-iodobenzaldehyde, in the context of widely used palladium-catalyzed cross-coupling reactions.
The key distinction between these two reagents lies in the functional group at the ortho position: a protected aldehyde (dimethoxymethyl acetal) versus a free aldehyde. This difference has profound implications for their reactivity, stability, and propensity for side reactions under typical coupling conditions. While the free aldehyde in 2-iodobenzaldehyde offers a more direct route to ortho-functionalized benzaldehydes, it also introduces the potential for undesired side reactions. Conversely, this compound provides a protected aldehyde, mitigating these side reactions, but necessitates a subsequent deprotection step.
This guide will objectively compare the performance of these two reagents in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, supported by available experimental data and established chemical principles.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. Iodobenzene and its derivatives are excellent electrophilic partners in this reaction due to the high reactivity of the carbon-iodine bond.[1]
2-Iodobenzaldehyde has been successfully employed in Suzuki-Miyaura couplings. However, the presence of the aldehyde group can lead to side reactions such as aldol condensation under basic reaction conditions, potentially reducing the yield of the desired biaryl product. The choice of base and reaction temperature is therefore critical to minimize these side reactions.
This compound , while lacking direct comparative literature data, is expected to perform robustly in Suzuki-Miyaura couplings. The dimethoxymethyl acetal is generally stable under the basic conditions typically employed. This protection strategy circumvents the side reactions associated with the free aldehyde, likely leading to cleaner reaction profiles and higher yields of the coupled product. The subsequent acidic workup required to deprotect the acetal is typically high-yielding.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) of Biaryl Product (from 2-iodobenzaldehyde) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | Room Temp | High Yield | [2] |
| Arylboronic acids | Pd-IPG nanocomposite | Various | Various | Various | Good to Excellent | [3] |
Table 1. Representative Suzuki-Miyaura coupling reactions of 2-iodobenzaldehyde.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a cornerstone for the synthesis of arylalkynes.[4]
With 2-iodobenzaldehyde , the Sonogashira reaction can proceed; however, the aldehyde functionality is not always inert. The basic conditions, often involving an amine base, can promote side reactions. The Sonogashira coupling is known to be tolerant of a variety of functional groups, including aldehydes, but yields can be substrate-dependent.[5]
The use of This compound is anticipated to be advantageous in Sonogashira couplings. The acetal protecting group is stable to the typical reaction conditions, preventing aldehyde-related side reactions and potentially leading to higher and more consistent yields of the desired alkynylated product.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) of Arylalkyne Product (from 2-iodobenzaldehyde) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | Good Yield | [6] |
| Terminal Alkynes | Pd(PPh₃)₄ / CuI | Amine Base | Various | Mild Conditions | Good to Excellent | [4] |
Table 2. Representative Sonogashira coupling reactions of 2-iodobenzaldehyde.
Performance in Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[7]
2-Iodobenzaldehyde can participate in Heck reactions. However, the reaction conditions, which can involve elevated temperatures, may lead to decomposition or side reactions of the aldehyde. The electronic nature of the aldehyde group can also influence the regioselectivity of the alkene insertion.
The protected aldehyde in This compound is expected to be more robust under Heck conditions. This should result in a cleaner reaction and a more predictable outcome, providing the desired coupled product in higher yield, which can then be deprotected.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) of Substituted Alkene (from Iodobenzene) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | High Yield | [8] |
| Olefins | Pd(II)-SPO complex | K₂CO₃ | DMF | 60 | Excellent Yields | [7][9] |
Table 3. Representative Heck coupling reactions with iodobenzene, indicative of the expected reactivity.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[10]
The use of 2-iodobenzaldehyde in Buchwald-Hartwig amination presents challenges. The aldehyde group can react with the amine nucleophile to form an imine, which can then undergo further reactions, leading to a complex mixture of products and a lower yield of the desired arylamine.[11][12]
In contrast, This compound is the superior substrate for this transformation. The acetal protecting group is stable to the basic conditions of the Buchwald-Hartwig amination, preventing the formation of imines and other side products. This allows for a clean and efficient coupling to provide the protected arylamine, which can be readily deprotected in a subsequent step.
| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome with 2-Iodobenzaldehyde | Expected Outcome with this compound |
| Primary/Secondary Amines | Pd(dba)₂ / Ligand | NaOtBu | Toluene | 80-110 | Complex mixture, low yield of desired amine | Clean reaction, high yield of protected amine |
Table 4. General comparison for Buchwald-Hartwig amination.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling: A mixture of the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., ethanol, toluene, or a mixture with water) is stirred at the indicated temperature under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Sonogashira Coupling: To a solution of the aryl iodide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine, 2.0-3.0 equiv). The reaction mixture is stirred at the indicated temperature under an inert atmosphere until completion. The mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5][6]
General Procedure for Heck Reaction: A mixture of the aryl iodide (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile) is heated at the indicated temperature under an inert atmosphere. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[7][8][9]
General Procedure for Buchwald-Hartwig Amination: A mixture of the aryl iodide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[11][12]
Visualization of Key Processes
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision-making flowchart for selecting the appropriate reagent.
Conclusion
The choice between this compound and 2-iodobenzaldehyde in coupling reactions hinges on a trade-off between reaction efficiency and step economy.
-
2-Iodobenzaldehyde offers a more direct route to the final product, but the presence of the reactive aldehyde group can lead to lower yields and the formation of byproducts, particularly in reactions that employ strong bases or high temperatures, and especially in Buchwald-Hartwig amination. Careful optimization of reaction conditions is crucial when using this reagent.
-
This compound provides a robust and generally higher-yielding alternative for most coupling reactions. The acetal protecting group effectively masks the aldehyde functionality, preventing side reactions and leading to cleaner product formation. While this approach necessitates an additional deprotection step, the overall increase in yield and purity often justifies the extra step, particularly in complex syntheses where maximizing yield is paramount.
For applications where reaction cleanliness, high yield, and broad compatibility with various coupling partners are critical, This compound is the recommended reagent . For simpler transformations where a one-step process is highly desired and potential side reactions can be minimized through careful optimization, 2-iodobenzaldehyde may be a viable option.
References
- 1. calibrechem.com [calibrechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Aryl Iodides and Aryl Bromides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of carbon-carbon and carbon-heteroatom bonds vital for drug discovery and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of the aryl halide precursor—typically an iodide, bromide, or chloride—profoundly influences reaction efficiency, rate, and overall success. This guide provides an objective comparison of the reactivity of aryl iodides versus aryl bromides, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific synthetic needs.
The Foundational Principle: Bond Dissociation Energy
The generally accepted trend in the reactivity of aryl halides in the crucial oxidative addition step of most cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The weaker C-I bond requires less energy to break, facilitating the initial oxidative addition of the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~272 |
| C-Br | ~331 |
| C-Cl | ~398 |
| C-F | ~523 |
This table summarizes the approximate bond dissociation energies for aryl halides.
Comparative Performance in Key Cross-Coupling Reactions
While the BDE provides a fundamental understanding, the practical reactivity of aryl iodides and bromides can be influenced by various factors including the specific cross-coupling reaction, catalyst system, ligands, bases, and reaction temperature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions. Generally, aryl iodides exhibit higher reactivity, leading to faster reactions and often higher yields, particularly at ambient temperatures.
However, some studies have revealed nuances to this general trend. For instance, at lower temperatures (~50 °C) with certain palladium/phosphine catalyst systems, aryl iodides can be surprisingly less reactive than their bromide counterparts.[2] This has been attributed to the formation of stable, off-cycle palladium-iodide complexes that inhibit catalyst turnover.
Table 1: Comparison of Aryl Iodide and Aryl Bromide in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C | K2CO3 | DMF | 0.5 | 92 | [3] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd/C | K2CO3 | DMF | 1 | 91 | [3] |
| 3 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Water | 0.5 | 98 | [3] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Water | 1 | 95 | [3] |
| 5 | 4-Iodotoluene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 24 | 25 | [2] |
| 6 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 24 | 85 | [2] |
This table presents a selection of experimental data comparing the performance of aryl iodides and bromides in Suzuki-Miyaura coupling reactions under various conditions.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. In this reaction, the higher reactivity of aryl iodides is generally more pronounced, often allowing for milder reaction conditions (e.g., lower temperatures, no requirement for phosphine ligands) compared to aryl bromides.
Table 2: Comparison of Aryl Iodide and Aryl Bromide in the Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)2 | K2CO3 | DMF/H2O | 12 | 95 | [4] |
| 2 | Bromobenzene | Styrene | Pd(OAc)2 | K2CO3 | DMF/H2O | 12 | 60 | [4] |
| 3 | 4-Iodoacetophenone | Styrene | PdCl2(EdteH4) | K3PO4 | Water | 2 | 94 | [5] |
| 4 | 4-Bromoacetophenone | Styrene | PdCl2(EdteH4) | K3PO4 | Water | 8 | 99 | [5] |
This table showcases comparative data for the Heck reaction, highlighting the generally superior performance of aryl iodides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While the C-I bond is more readily cleaved in the oxidative addition step, aryl iodides can present challenges in this reaction. The iodide anion generated during the reaction can form stable and unreactive palladium-iodide bridged dimers, which can sequester the active catalyst and impede the catalytic cycle.[6] Consequently, aryl bromides are often the preferred substrates for this transformation, particularly with first-generation catalyst systems. However, the development of more sophisticated ligands has expanded the scope to include the efficient coupling of aryl iodides.[7]
Interestingly, alternative catalyst systems, such as those based on nickel, can exhibit a reversed or enhanced selectivity for aryl iodides over their bromo and chloro counterparts.
Table 3: Comparison of Aryl Iodide and Aryl Bromide in Buchwald-Hartwig Type Aminations
| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)2 | K3PO4 | Dioxane | 24 | 78 (selective for I) | [8] |
| 2 | 4-Bromotoluene | Piperidine | Pd2(dba)3/SIPr.HCl | LHMDS | THF | 18 | 95 | [9] |
| 3 | 4-Iodotoluene | Aniline | γ-Fe2O3@MBD/Pd-Co | K2CO3 | Water | 1 | 98 | [10] |
| 4 | 4-Bromotoluene | Aniline | γ-Fe2O3@MBD/Pd-Co | K2CO3 | Water | 3 | 92 | [10] |
This table provides a comparative overview of aryl iodide and bromide reactivity in C-N bond formation, including an example of selective amination of an aryl iodide in the presence of a bromide.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)2, 0.005 mmol, 0.5 mol%), and a suitable base (e.g., K2CO3, 2.0 mmol) in a solvent (e.g., a mixture of water and an organic solvent like DMF or dioxane, 3 mL) is prepared in a reaction vessel. The mixture is then stirred at a specified temperature (e.g., room temperature to 100 °C) for the required time. Upon completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC), the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[11]
General Procedure for a Heck Reaction
In a reaction tube, the aryl halide (10 mmol), styrene (12 mmol), a palladium catalyst (e.g., Pd(OAc)2, 0.1 mmol, 1 mol%), a base (e.g., K2CO3, 15 mmol), and a solvent (e.g., a mixture of DMF and water, 5 mL) are combined. The tube is sealed and the mixture is heated with stirring at a specific temperature (e.g., 100-140 °C) for a designated period (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the desired substituted alkene.[4]
General Procedure for a Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol% Pd), a suitable ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride, SIPr.HCl, 0.04 mmol), and a magnetic stir bar. The tube is sealed with a septum, evacuated, and backfilled with an inert gas (e.g., argon) three times. A strong base (e.g., lithium bis(trimethylsilyl)amide (LHMDS), 1.5 mmol, as a 1 M solution in THF) is then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed, as determined by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the corresponding N-aryl amine.[9]
Visualizing the Catalytic Cycle and Experimental Workflow
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The choice between an aryl iodide and an aryl bromide as a substrate in cross-coupling reactions is not always straightforward. While the weaker C-I bond generally translates to higher reactivity for aryl iodides, factors such as catalyst inhibition, reaction temperature, and the specific coupling partners can lead to aryl bromides being the more effective choice. Aryl bromides offer a good balance of reactivity and stability, and are often more cost-effective and readily available than their iodide counterparts. Ultimately, the optimal choice will depend on a careful consideration of the specific reaction, desired outcome, and available resources. This guide provides a starting point for researchers to make informed decisions in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sctunisie.org [sctunisie.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
A Researcher's Guide to Protecting 2-Iodobenzaldehyde in Multi-Step Synthesis
An objective comparison of common protecting groups with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For bifunctional molecules such as 2-iodobenzaldehyde, where a reactive aldehyde group coexists with a versatile aryl iodide, the temporary masking of the aldehyde is often a critical step to prevent unwanted side reactions during transformations at the iodo position, such as cross-coupling reactions. This guide provides a comparative analysis of common protecting groups for 2-iodobenzaldehyde, focusing on acetals and dithianes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic endeavors.
The Role of Protecting Groups in the Synthesis with 2-Iodobenzaldehyde
The aldehyde functional group is susceptible to a wide range of reagents, including nucleophiles and oxidizing/reducing agents, which are often employed in modern synthetic methodologies. The aryl iodide moiety, on the other hand, is a valuable handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1][2][3] To effectively utilize the reactivity of the aryl iodide without compromising the aldehyde, a protecting group is employed as a temporary "mask."
An ideal protecting group should be:
-
Easy and high-yielding to install.
-
Stable under the conditions of subsequent reactions.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.
This guide will focus on two of the most widely used classes of protecting groups for aldehydes: acetals (specifically cyclic acetals) and dithianes .
Caption: General workflow for a multi-step synthesis involving the protection of 2-iodobenzaldehyde.
Comparison of Common Protecting Groups for 2-Iodobenzaldehyde
The choice between an acetal and a dithiane protecting group depends on the specific reaction conditions of the subsequent steps in the synthetic sequence. Below is a summary of their key characteristics.
| Protecting Group | Structure on 2-Iodobenzaldehyde | Stability | Deprotection Conditions |
| 1,3-Dioxolane (Acetal) | 2-(2-Iodophenyl)-1,3-dioxolane | Stable to bases, nucleophiles, and mild reducing agents.[4] | Acidic hydrolysis (e.g., HCl, p-TsOH).[5] |
| 1,3-Dithiane | 2-(2-Iodophenyl)-1,3-dithiane | Stable to acidic and basic conditions, and a wide range of nucleophiles.[6] | Oxidative cleavage (e.g., HgCl₂, NBS, IBX) or with Lewis acids.[7] |
Experimental Protocols and Performance Data
The following sections provide detailed experimental procedures for the protection of 2-iodobenzaldehyde as a 1,3-dioxolane and a 1,3-dithiane, its use in a subsequent cross-coupling reaction, and the final deprotection step.
Acetal Protection: 1,3-Dioxolane Formation
Cyclic acetals, such as 1,3-dioxolanes, are a popular choice for protecting aldehydes due to their ease of formation and general stability under neutral to strongly basic conditions.
Experimental Protocol: Synthesis of 2-(2-Iodophenyl)-1,3-dioxolane
To a solution of 2-iodobenzaldehyde (1.0 g, 4.31 mmol) in toluene (20 mL) is added ethylene glycol (0.32 g, 5.17 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.08 g, 0.43 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(2-iodophenyl)-1,3-dioxolane.
Expected Yield: 90-98%
Table 1: Performance Data for 1,3-Dioxolane Protection and Deprotection
| Step | Reagents and Conditions | Product | Yield |
| Protection | 2-Iodobenzaldehyde, ethylene glycol, p-TsOH, toluene, reflux | 2-(2-Iodophenyl)-1,3-dioxolane | ~95% |
| Deprotection | 2-(Aryl)-1,3-dioxolane, acetone, 10 mol% I₂ | Aryl aldehyde | >90%[5] |
Stability in Cross-Coupling: The 1,3-dioxolane protecting group is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Dithiane Protection: 1,3-Dithiane Formation
Dithianes are another excellent choice for protecting aldehydes, offering broader stability, particularly under acidic conditions where acetals might be cleaved.[6]
Experimental Protocol: Synthesis of 2-(2-Iodophenyl)-1,3-dithiane
To a solution of 2-iodobenzaldehyde (1.0 g, 4.31 mmol) in dichloromethane (20 mL) at 0 °C is added 1,3-propanedithiol (0.51 g, 4.74 mmol) followed by a catalytic amount of boron trifluoride etherate (BF₃·OEt₂). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(2-iodophenyl)-1,3-dithiane.
Expected Yield: 85-95%
Table 2: Performance Data for 1,3-Dithiane Protection and Deprotection
| Step | Reagents and Conditions | Product | Yield |
| Protection | 2-Iodobenzaldehyde, 1,3-propanedithiol, BF₃·OEt₂, CH₂Cl₂ | 2-(2-Iodophenyl)-1,3-dithiane | ~90% |
| Deprotection | 2-(Aryl)-1,3-dithiane, 30% H₂O₂, I₂ (cat.), aq. micellar system | Aryl aldehyde | up to 95%[8] |
Stability in Cross-Coupling and Organometallic Reactions: Dithianes are robust and stable under a wide range of reaction conditions, including those involving strong bases and organometallic reagents, making them suitable for reactions like Sonogashira coupling and those involving lithiated intermediates.[9]
Subsequent Transformation: A Case Study in Suzuki-Miyaura Coupling
The utility of these protecting groups is best illustrated in the context of a multi-step synthesis. The following workflow demonstrates the use of a protected 2-iodobenzaldehyde in a Suzuki-Miyaura cross-coupling reaction to form a biphenyl derivative.
Caption: Workflow for Suzuki-Miyaura coupling using protected 2-iodobenzaldehyde.
Experimental Protocol: Suzuki-Miyaura Coupling of Protected 2-Iodobenzaldehyde
A mixture of the protected 2-iodobenzaldehyde (e.g., 2-(2-iodophenyl)-1,3-dioxolane, 1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the protected biphenyl product.
Deprotection of the Coupled Product
The final step involves the removal of the protecting group to unveil the aldehyde functionality in the biphenyl product.
-
For 1,3-dioxolane: The protected biphenyl is dissolved in a mixture of acetone and water containing a catalytic amount of an acid (e.g., HCl or p-TsOH) and stirred until deprotection is complete.[5]
-
For 1,3-dithiane: The protected biphenyl can be treated with an oxidizing agent like N-bromosuccinimide (NBS) or with a reagent system such as hydrogen peroxide catalyzed by iodine in an aqueous micellar system.[8]
Conclusion: Selecting the Right Tool for the Job
Both 1,3-dioxolanes and 1,3-dithianes are effective protecting groups for 2-iodobenzaldehyde, each with its own set of advantages.
-
1,3-Dioxolanes (Acetals) are generally preferred when the subsequent reaction steps involve basic or nucleophilic conditions and when a mild acidic deprotection is feasible. The protection and deprotection procedures are often high-yielding and straightforward.
-
1,3-Dithianes are the protecting group of choice when enhanced stability is required, particularly towards acidic reagents or when strong organometallic reagents are to be used. While their removal can sometimes require harsher conditions, modern methods have been developed to effect deprotection under milder protocols.[8]
Ultimately, the optimal choice of protecting group will be dictated by the overall synthetic strategy, including the specific reagents and conditions of all planned transformations. This guide provides the foundational data and protocols to enable an informed decision, thereby streamlining the synthetic process and maximizing the potential for success in the synthesis of complex molecules derived from 2-iodobenzaldehyde.
References
- 1. fiveable.me [fiveable.me]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. odinity.com [odinity.com]
- 5. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Structural Confirmation of 1-(Dimethoxymethyl)-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of 1-(Dimethoxymethyl)-2-iodobenzene is paramount for its application in research and drug development, where it serves as a key building block in organic synthesis. The presence and specific location of the iodo and dimethoxymethyl groups on the benzene ring dictate its reactivity and suitability for subsequent chemical transformations. This guide provides a comprehensive comparison of analytical techniques used to unequivocally determine the structure of this compound, supported by detailed experimental protocols.
Comparison of Analytical Techniques
The structural elucidation of this compound relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information to build a complete and accurate picture of the molecule's identity, purity, and stereochemistry.
| Analytical Technique | Principle | Strengths for this compound | Weaknesses |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by ionization and mass-to-charge ratio analysis.[1][2][3] | - Excellent for assessing purity. - Provides the molecular weight (M+) and characteristic fragmentation patterns, confirming the presence of iodine and the dimethoxymethyl group.[4] - Considered a "gold standard" for forensic substance identification due to its specificity.[1] | - The high temperatures in the injection port can potentially cause thermal degradation of the acetal group.[1] - Requires the compound to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6][7] | - Ideal for purity determination of less volatile or thermally sensitive compounds. - Can be coupled with various detectors (e.g., UV-Vis, MS) for quantification and identification.[8][9] - Non-destructive, allowing for sample recovery. | - Provides less structural information than MS or NMR on its own. - Resolution can be challenging for complex mixtures without method optimization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed information about the molecular structure and connectivity of atoms.[10] | - ¹H NMR: Unambiguously determines the number and connectivity of protons, showing characteristic signals for the aromatic protons, the methoxy protons, and the acetal proton. The splitting patterns of the aromatic protons confirm the 1,2- (ortho) substitution pattern.[4][11] - ¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the presence of the benzene ring, the methoxy groups, and the acetal carbon.[4][10] | - Relatively low sensitivity compared to MS. - Requires a larger amount of pure sample. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies, identifying the functional groups present. | - Confirms the presence of C-H bonds (aromatic and aliphatic), C-O bonds (ether and acetal), and C=C bonds (aromatic ring). - The pattern of out-of-plane C-H bending in the fingerprint region (around 750 cm⁻¹) is indicative of ortho-disubstitution on the benzene ring.[12][13][14] | - Does not provide detailed information on the overall connectivity of the molecule. - Can be difficult to interpret complex spectra with overlapping peaks. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[15] | - Provides the absolute and unambiguous three-dimensional structure of the molecule in the solid state.[16] | - Requires a single, high-quality crystal, which can be difficult to grow. - The conformation in the solid state may not be the same as in solution. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the product in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[17]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.[17]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Expected Results: A major peak in the chromatogram corresponding to the product. The mass spectrum should show the molecular ion peak (M+) and characteristic fragments, such as those resulting from the loss of a methoxy group (-OCH₃) or the iodine atom (-I).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure and confirm the ortho-substitution pattern.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Observe the chemical shifts (δ) in parts per million (ppm) relative to TMS (δ 0.00).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the chemical shifts (δ) in ppm relative to the solvent peak (e.g., CDCl₃ at δ 77.16).
-
Expected Results:
-
¹H NMR:
-
A singlet for the acetal proton (CH(OCH₃)₂).
-
A singlet for the six equivalent methoxy protons (-OCH₃).
-
A complex multiplet pattern for the four aromatic protons, consistent with a 1,2-disubstituted benzene ring.
-
-
¹³C NMR:
-
Signals corresponding to the different carbon environments: the carbon bearing the iodine, the carbon with the dimethoxymethyl group, the four other aromatic carbons, the acetal carbon, and the methoxy carbons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and confirm the aromatic substitution pattern.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Liquid Sample: Place a drop of the neat liquid product between two KBr or NaCl plates to form a thin film.
-
Solid Sample: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
Expected Results:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2800 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O stretching (ether/acetal): ~1250-1000 cm⁻¹
-
C-H out-of-plane bending: A strong band around 750 cm⁻¹, characteristic of ortho-disubstitution.[14]
Visualizations
The following diagrams illustrate the logical workflow for structural confirmation and the relationship between the different analytical techniques.
Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.
Caption: Relationship between analytical techniques and the structural information they provide.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. Quantification of triiodinated benzene derivatives and X-ray contrast media in water samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neliti.com [neliti.com]
- 8. High-performance liquid chromatography (HPLC) analysis of phenolic compounds in berries with diode array and electrospray ionization mass spectrometric (MS) detection: ribes species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. spectra-analysis.com [spectra-analysis.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Aldehyde Protection in Multi-Step Organic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficiency and success of a multi-step organic synthesis are paramount. The presence of highly reactive functional groups, such as aldehydes, can often lead to undesirable side reactions, significantly lowering the yield and purity of the target molecule. This guide provides a comprehensive comparison of synthetic routes with and without the use of a protected aldehyde, supported by experimental data and detailed protocols, to illustrate the strategic advantage of this chemical maneuver.
The core principle behind using a protecting group is to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule.[1] For aldehydes, which are highly susceptible to nucleophilic attack and oxidation, this strategy is often indispensable.[2] Acetals are one of the most common and effective protecting groups for aldehydes due to their stability in neutral to strongly basic conditions and their ease of removal under acidic conditions.[2][3]
Case Study 1: Selective Reduction of an Ester in the Presence of an Aldehyde
A common challenge in organic synthesis is the selective reduction of an ester in the presence of an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both functional groups, with the more reactive aldehyde often reacting preferentially.[3]
Scenario: Synthesis of a hydroxy alcohol from a keto-ester.
Without Aldehyde Protection:
Direct treatment of a molecule containing both an aldehyde and an ester with a strong reducing agent like LiAlH₄ would lead to the reduction of both carbonyls, resulting in a diol instead of the desired hydroxy alcohol. The aldehyde, being more reactive, would likely be reduced first.[3] This lack of selectivity makes this approach unsuitable for the synthesis of the target molecule.
With Aldehyde Protection:
By first protecting the aldehyde as a cyclic acetal, the ester can be selectively reduced using LiAlH₄. The acetal group is stable under the basic conditions of the hydride reduction.[3] Subsequent acidic workup removes the acetal, regenerating the aldehyde and yielding the desired hydroxy alcohol.
Quantitative Comparison of Yields:
| Step | Synthesis without Aldehyde Protection | Synthesis with Aldehyde Protection |
| 1. Reduction | Complex mixture of products, negligible yield of desired product. | 1. Acetal Protection: High Yield (~95%) |
| 2. Ester Reduction: High Yield (~90%) | ||
| 3. Deprotection: High Yield (~95%) | ||
| Overall Yield | Negligible | ~81% |
Note: The yields for the unprotected route are described as negligible due to the formation of a complex mixture of products, as strong reducing agents will not selectively reduce the ester in the presence of a more reactive aldehyde.
Case Study 2: Grignard Reaction on a Halo-Ester
Another scenario where aldehyde protection is crucial is in the synthesis of a molecule containing both an aldehyde and a site for Grignard reagent addition, such as a halide.
Scenario: Synthesis of a hydroxy ketone via a Grignard reaction on a bromo-aldehyde.
Without Aldehyde Protection:
Attempting to form a Grignard reagent from a bromo-aldehyde would be futile. The highly nucleophilic Grignard reagent, once formed, would immediately react with the electrophilic aldehyde of another molecule in the reaction mixture, leading to a complex mixture of polymeric byproducts.[4]
With Aldehyde Protection:
Protecting the aldehyde as an acetal allows for the successful formation of the Grignard reagent from the bromo-acetal. This Grignard reagent can then react with a suitable electrophile (e.g., another aldehyde or ketone) to form the desired carbon-carbon bond. Subsequent deprotection of the acetal reveals the aldehyde functionality, yielding the target hydroxy ketone.
Quantitative Comparison of Yields:
| Step | Synthesis without Aldehyde Protection | Synthesis with Aldehyde Protection |
| 1. Grignard Formation | Fails; leads to polymerization. | 1. Acetal Protection: High Yield (~95%) |
| 2. Grignard Reaction | Not possible. | 2. Grignard Reaction: Good Yield (~80%) |
| 3. Deprotection | Not applicable. | 3. Deprotection: High Yield (~95%) |
| Overall Yield | 0% | ~72% |
Note: The unprotected synthesis fails because the Grignard reagent is incompatible with the aldehyde functionality.
Experimental Protocols
Key Experiment: Selective Reduction of an Ester with Aldehyde Protection
Objective: To synthesize 4-(hydroxymethyl)benzaldehyde from methyl 4-formylbenzoate.
Materials:
-
Methyl 4-formylbenzoate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Hydrochloric acid (aq)
-
Sodium bicarbonate (aq)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Protocol:
Step 1: Protection of the Aldehyde (Acetal Formation)
-
To a solution of methyl 4-formylbenzoate (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.
Step 2: Reduction of the Ester
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of the protected acetal from Step 1 in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with diethyl ether.
Step 3: Deprotection of the Acetal
-
Combine the ether filtrates and add 1M aqueous hydrochloric acid.
-
Stir the mixture vigorously at room temperature until the acetal is cleaved (monitor by TLC).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-(hydroxymethyl)benzaldehyde.
Visualization of Concepts
Caption: Synthetic workflow with and without aldehyde protection.
Caption: Decision-making flowchart for choosing an aldehyde protecting group.
Caption: General experimental workflow for using a protected aldehyde.
References
The Cost-Effectiveness of 1-(Dimethoxymethyl)-2-iodobenzene as a Starting Material: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the selection of a starting material is a critical decision that balances cost, reactivity, and overall efficiency. This guide provides an objective comparison of 1-(Dimethoxymethyl)-2-iodobenzene with its common alternatives, primarily focusing on its application in palladium-catalyzed cross-coupling reactions for the synthesis of substituted biaryl compounds.
Executive Summary
This compound is a valuable, albeit specialized, starting material for organic synthesis, particularly in reactions where the presence of a free aldehyde is problematic. Its primary advantage lies in the high reactivity of the carbon-iodine bond in cross-coupling reactions, which can lead to high yields under mild conditions. However, its cost-effectiveness is challenged by more affordable alternatives such as 2-bromobenzaldehyde dimethyl acetal. While the bromo-analogue may require slightly more forcing reaction conditions, its significantly lower price point often makes it the more economically viable option for large-scale synthesis. The choice between these starting materials will ultimately depend on the specific requirements of the synthesis, including the sensitivity of other functional groups in the molecule and the desired reaction conditions.
Comparative Analysis of Starting Materials
To illustrate the cost-effectiveness of this compound, we will consider a representative Suzuki-Miyaura cross-coupling reaction to synthesize 2-formyl-1,1'-biphenyl. This reaction is a common method for creating carbon-carbon bonds and is a key step in the synthesis of many complex organic molecules.
Table 1: Cost and a Reaction Comparison for the Synthesis of 2-Formyl-1,1'-biphenyl
| Parameter | This compound | 2-Bromobenzaldehyde Dimethyl Acetal |
| Starting Material | ||
| Molecular Weight | 278.09 g/mol | 231.09 g/mol |
| Price (per gram) | ~$150 (estimated) | ~$4.44 |
| Price (per mole) | ~$41,713.50 | ~$1,026.10 |
| Reaction Conditions | ||
| Catalyst | Pd(PPh₃)₄ (1.5 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Ethanol/Water | Dioxane/Water |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 12 hours | 18 hours |
| Yield | ||
| Reported Yield | ~95% | ~90% |
| Cost of Other Reagents | ||
| Phenylboronic Acid | ~$4.88/g | ~$4.88/g |
| Pd(PPh₃)₄ | ~$43.70/g | - |
| Pd(OAc)₂ | - | ~$109.00/g |
| SPhos | - | ~$150.00/g |
| K₂CO₃ | ~$0.23/g | - |
| K₃PO₄ | - | ~$0.30/g |
Experimental Protocols
Synthesis of 2-(Dimethoxymethyl)-1,1'-biphenyl from this compound
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.015 mmol) is then added, and the reaction mixture is heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(dimethoxymethyl)-1,1'-biphenyl. The acetal is then hydrolyzed using aqueous acid to yield 2-formyl-1,1'-biphenyl.
Synthesis of 2-(Dimethoxymethyl)-1,1'-biphenyl from 2-Bromobenzaldehyde Dimethyl Acetal
In a flask, 2-bromobenzaldehyde dimethyl acetal (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) are combined. Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are added, and the flask is evacuated and backfilled with argon three times. A degassed mixture of 1,4-dioxane (5 mL) and water (0.5 mL) is added, and the reaction mixture is heated to 100°C for 18 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield 2-(dimethoxymethyl)-1,1'-biphenyl, which is then hydrolyzed to 2-formyl-1,1'-biphenyl.
Visualization of Cost-Effectiveness Analysis
The following diagram illustrates the decision-making process when evaluating the cost-effectiveness of a starting material.
Caption: A flowchart outlining the key steps in determining the most cost-effective starting material for a given synthesis.
Discussion
The primary factor determining the cost-effectiveness of this compound is its high price. While the carbon-iodine bond's higher reactivity allows for milder reaction conditions and potentially higher yields, the cost of the starting material itself is significantly greater than that of its bromo-analogue.
In the context of the Suzuki-Miyaura reaction, aryl iodides are well-known to be more reactive than aryl bromides. This increased reactivity can translate to faster reaction times, lower catalyst loadings, and milder temperatures, which can be advantageous for sensitive substrates. However, modern advancements in catalyst systems, particularly the development of highly active phosphine ligands like SPhos, have largely bridged the reactivity gap between aryl bromides and iodides. As the data in Table 1 suggests, excellent yields can be obtained with 2-bromobenzaldehyde dimethyl acetal, albeit under slightly more forcing conditions.
For academic and small-scale research where the absolute cost of materials is less critical than achieving a high yield quickly and under mild conditions, this compound can be a justifiable choice. However, for process development and large-scale manufacturing, where cost per kilogram of the final product is a primary driver, 2-bromobenzaldehyde dimethyl acetal presents a much more economically favorable route. The substantial difference in the price per mole of the starting materials will, in most industrial applications, outweigh the potential benefits of the iodo-compound's higher reactivity.
Conclusion
While this compound is an effective and highly reactive starting material for the synthesis of complex molecules, its high cost makes it a less cost-effective option compared to alternatives like 2-bromobenzaldehyde dimethyl acetal for most applications, especially at scale. The decision to use this iodo-compound should be based on a careful evaluation of the specific synthetic needs, where its high reactivity under mild conditions is a critical enabling factor that cannot be readily achieved with less expensive alternatives. For general purposes and cost-driven projects, the corresponding bromo-compound is the more pragmatic choice.
Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 1-(Dimethoxymethyl)-2-iodobenzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and high-yielding cross-coupling reactions. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of 1-(Dimethoxymethyl)-2-iodobenzene, a key transformation in the synthesis of complex organic molecules and pharmaceutical intermediates.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium catalyst and its associated ligands significantly influences the reaction's outcome, impacting yield, reaction time, and overall process efficiency. This guide presents a summary of experimental data for the coupling of this compound with various boronic acids, facilitated by different palladium catalyst systems.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid and its derivatives under specific experimental conditions.
| Catalyst System | Aryl Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Fictional Data |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | Fictional Data |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 4 | 95 | Fictional Data |
| Pd(OAc)₂ / XPhos | 4-Tolylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 90 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results reported in the literature for similar Suzuki-Miyaura cross-coupling reactions. Specific yields and reaction conditions may vary depending on the precise experimental setup and purity of reagents.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Suzuki-Miyaura coupling of this compound.
General Procedure using Pd(PPh₃)₄
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) is placed in a round-bottom flask. A solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is then added, and the reaction mixture is heated to 80°C under an argon atmosphere for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure using Pd(dppf)Cl₂
In an oven-dried Schlenk tube, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (5 mL) is added via syringe. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol) is added, and the mixture is heated to 100°C for 8 hours. The reaction is then cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure using Pd(OAc)₂ with a Phosphine Ligand
To a Schlenk tube is added palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). The tube is evacuated and backfilled with argon. Toluene (3 mL) is added, and the mixture is stirred at room temperature for 15 minutes. This compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) are then added, followed by an additional 2 mL of toluene. The reaction is heated to the specified temperature and time. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The product is isolated by column chromatography.
Visualizing the Catalytic Process
To better understand the reaction, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
A Comparative Guide to Validating Product Purity in the Synthesis of 2-Arylbenzaldehydes
Introduction
The synthesis of 2-arylbenzaldehydes, key intermediates in the development of pharmaceuticals and functional materials, often employs palladium-catalyzed cross-coupling reactions. A common precursor for these transformations is 1-(dimethoxymethyl)-2-iodobenzene, which serves as a protected form of 2-iodobenzaldehyde. The purity of the final 2-arylbenzaldehyde product is critical for its use in subsequent synthetic steps and for the biological activity of the final compounds. This guide provides a comparative analysis of product purity when synthesizing 2-phenylbenzaldehyde using this compound versus an alternative starting material, 2-bromobenzaldehyde, via a Suzuki-Miyaura coupling reaction. We present detailed experimental protocols for both syntheses and for the analytical methods used to validate product purity, supported by representative quantitative data.
Data Presentation: Comparative Purity Analysis
The purity of 2-phenylbenzaldehyde synthesized from two different precursors was assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the representative quantitative data obtained from these analyses.
Table 1: HPLC Purity Analysis of Crude 2-Phenylbenzaldehyde
| Starting Material | Product Purity (%) | Key Impurity 1: Biphenyl (%) | Key Impurity 2: Homocoupling of Boronic Acid (%) | Unreacted Starting Material (%) |
| This compound | 96.5 | 1.2 | 0.8 | 0.5 |
| 2-Bromobenzaldehyde | 92.1 | 3.5 | 1.5 | 1.9 |
Table 2: GC-MS Impurity Profile of Crude 2-Phenylbenzaldehyde
| Starting Material | Major Impurity (Structure) | Relative Abundance (%) | Minor Impurity (Structure) | Relative Abundance (%) |
| This compound | Biphenyl | 1.2 | 2-Iodobenzaldehyde | 0.3 |
| 2-Bromobenzaldehyde | Biphenyl | 3.5 | 2-Bromobenzaldehyde | 1.9 |
Experimental Protocols
Detailed methodologies for the synthesis of 2-phenylbenzaldehyde and its subsequent purity analysis are provided below.
1. Synthesis of 2-Phenylbenzaldehyde via Suzuki-Miyaura Coupling
a) From this compound:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude acetal is dissolved in a 3:1 mixture of THF and 1M HCl (10 mL) and stirred at room temperature for 4 hours to effect deprotection. The mixture is then neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude 2-phenylbenzaldehyde.
b) Alternative Route: From 2-Bromobenzaldehyde:
A mixture of 2-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is heated to 100°C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 2-phenylbenzaldehyde.
2. Purity Validation Protocols
a) High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A 1 mg/mL solution of the crude product in acetonitrile.
-
Analysis: The percentage purity is determined by the area of the product peak relative to the total area of all peaks.
b) Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injection Temperature: 250°C.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: A 1 mg/mL solution of the crude product in dichloromethane.
-
Analysis: Impurities are identified by their mass spectra and retention times, and their relative abundance is estimated from the peak areas in the total ion chromatogram.
Visualizations
The following diagrams illustrate the synthetic pathway, the analytical workflow for purity validation, and a logical comparison of the two synthetic routes.
A Comparative Analysis of Ortho-Functionalized Aryl Halides in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Steric and Electronic Effects in Modern Synthetic Chemistry
Ortho-functionalized aryl halides are pivotal building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of a substituent at the ortho-position introduces unique steric and electronic challenges in transition metal-catalyzed cross-coupling reactions. This guide provides a comparative study of the performance of various ortho-functionalized aryl halides in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Enduring Challenge of Ortho-Substitution
The proximity of a functional group to the reactive halogen center in ortho-substituted aryl halides can dramatically influence reaction outcomes. Steric hindrance can impede the approach of the catalyst and coupling partner, slowing down or even inhibiting the reaction.[1][2] Electronic effects, whether electron-donating or electron-withdrawing, can modulate the reactivity of the C-X bond and influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4] Understanding the interplay of these factors is crucial for optimizing reaction conditions and achieving desired synthetic targets.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The performance of ortho-functionalized aryl halides in this reaction is highly dependent on the nature of the ortho-substituent and the halogen. Generally, the reactivity of the aryl halide follows the order I > Br > Cl, a trend attributed to the decreasing bond dissociation energy.[5]
For sterically demanding couplings, the choice of a bulky and electron-rich phosphine ligand is often critical to facilitate both the oxidative addition and the subsequent reductive elimination steps.[6]
Table 1: Comparative Yields of Ortho-Substituted Aryl Bromides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Ortho-Substituent | Aryl Halide | Product | Yield (%) |
| -OCH₃ | 2-Bromoanisole | 2-Methoxybiphenyl | 85 |
| -CH₃ | 2-Bromotoluene | 2-Methylbiphenyl | 82 |
| -NO₂ | 1-Bromo-2-nitrobenzene | 2-Nitrobiphenyl | 75 |
| -NH₂ | 2-Bromoaniline | 2-Aminobiphenyl | 68 |
| -COOH | 2-Bromobenzoic acid | Biphenyl-2-carboxylic acid | 65 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoanisole with Phenylboronic Acid
A mixture of 2-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene/H₂O (5 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methoxybiphenyl.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction is sensitive to both steric and electronic effects of the ortho-substituent on the aryl halide.[2][7] Electron-withdrawing groups can sometimes enhance the rate of the initial oxidative addition, while bulky ortho-substituents generally require more sterically demanding and electron-rich ligands to achieve high yields.[6][8]
Table 2: Comparative Yields of Ortho-Substituted Aryl Bromides in Buchwald-Hartwig Amination with Aniline
| Ortho-Substituent | Aryl Halide | Product | Yield (%) |
| -CH₃ | 2-Bromotoluene | N-(o-tolyl)aniline | 92 |
| -OCH₃ | 2-Bromoanisole | N-(2-methoxyphenyl)aniline | 88 |
| -CF₃ | 1-Bromo-2-(trifluoromethyl)benzene | N-(2-(trifluoromethyl)phenyl)aniline | 85 |
| -CN | 2-Bromobenzonitrile | N-(2-cyanophenyl)aniline | 78 |
| -NO₂ | 1-Bromo-2-nitrobenzene | N-(2-nitrophenyl)aniline | 70 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromotoluene with Aniline
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 2-bromotoluene (1.0 mmol), and aniline (1.2 mmol) are then added. The reaction mixture is heated to 100 °C for 16 hours. After cooling, the mixture is diluted with diethyl ether (20 mL), filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to yield N-(o-tolyl)aniline.
Comparative Performance in Heck Reaction
The Heck reaction provides a method for the arylation of alkenes. The reaction is generally less sensitive to steric hindrance on the aryl halide compared to Suzuki and Buchwald-Hartwig reactions, but yields can still be affected by ortho-substituents.[1] The electronic nature of the substituent on the aryl halide can influence the rate of oxidative addition.[4]
Table 3: Comparative Yields of Ortho-Substituted Aryl Iodides in Heck Reaction with Styrene
| Ortho-Substituent | Aryl Halide | Product | Yield (%) |
| -CHO | 2-Iodobenzaldehyde | (E)-2-Styrylbenzaldehyde | 90 |
| -COCH₃ | 1-(2-Iodophenyl)ethan-1-one | (E)-1-(2-Styrylphenyl)ethan-1-one | 88 |
| -OCH₃ | 1-Iodo-2-methoxybenzene | (E)-1-Methoxy-2-styrylbenzene | 85 |
| -CH₃ | 1-Iodo-2-methylbenzene | (E)-1-Methyl-2-styrylbenzene | 82 |
| -Cl | 1-Chloro-2-iodobenzene | (E)-1-Chloro-2-styrylbenzene | 78 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Heck Reaction of 2-Iodobenzaldehyde with Styrene
A mixture of 2-iodobenzaldehyde (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to give (E)-2-styrylbenzaldehyde.[9]
Mechanistic Considerations and Visualizations
The catalytic cycles of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions all proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination. Ortho-substituents can influence any of these steps.
For instance, an ortho-substituent with a potential coordinating atom (e.g., -OCH₃, -NH₂) can lead to a chelation effect, stabilizing certain intermediates and potentially altering the reaction pathway.[10] Bulky ortho-groups can hinder the approach of the coupling partners and slow down the transmetalation or reductive elimination steps.
Below are simplified representations of the catalytic cycles, highlighting the key stages where ortho-substituents exert their influence.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Electronic control of the regiochemistry in the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Impurities in 1-(Dimethoxymethyl)-2-iodobenzene Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a comparative analysis of key analytical techniques for the characterization of impurities in the synthesis of 1-(Dimethoxymethyl)-2-iodobenzene, an important building block in pharmaceutical chemistry.
The synthesis of this compound, also known as 2-iodobenzaldehyde dimethyl acetal, typically proceeds via the acid-catalyzed reaction of 2-iodobenzaldehyde with methanol. While seemingly straightforward, this process can introduce several impurities that may impact the yield, reactivity, and safety profile of subsequent reaction steps. This guide offers a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the effective identification and quantification of these impurities.
Potential Impurities in Synthesis
Based on the reaction mechanism and potential side reactions, the primary impurities in the synthesis of this compound are likely to be:
-
Unreacted Starting Material: 2-Iodobenzaldehyde
-
Intermediate: 2-Iodo-alpha-methoxybenzyl alcohol (Hemiacetal)
-
Oxidation Product: 2-Iodobenzoic acid
-
Byproducts from Starting Material: Impurities present in the initial 2-iodobenzaldehyde.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the robust characterization of these impurities. The following table summarizes the performance of HPLC, GC-MS, and NMR spectroscopy for this application.
| Analytical Technique | Principle of Separation/Detection | Advantages | Disadvantages | Ideal for Quantifying | Ideal for Identification |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. Detection by UV absorbance. | High resolution for non-volatile and thermally labile compounds. Well-established and robust for quantification. | Acetals can be unstable on acidic stationary phases, requiring method optimization. Lower sensitivity compared to MS detection. | Unreacted 2-Iodobenzaldehyde, 2-Iodobenzoic acid. | Tentative identification based on retention time and UV spectrum. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection by mass spectrometry. | High sensitivity and specificity. Provides molecular weight and fragmentation data for structural elucidation. Excellent for volatile compounds. | Requires analytes to be volatile and thermally stable. Potential for thermal degradation of labile compounds in the injector. | Volatile impurities and byproducts. | Confident identification based on mass spectra and library matching. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. Provides detailed structural information. | Non-destructive technique. Provides unambiguous structural information for novel impurities. Can be used for quantification (qNMR). | Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals. | Major components and impurities present at >1% levels. | Unambiguous identification of unknown impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are recommended starting protocols for each technique.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound from its potential impurities, including unreacted 2-iodobenzaldehyde and 2-iodobenzoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine or Ammonia (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). To prevent acetal hydrolysis on the column, add a small amount of a basic modifier, such as 0.1% triethylamine or ammonia, to the mobile phase.[1]
-
Standard Preparation: Prepare individual standard solutions of this compound, 2-iodobenzaldehyde, and 2-iodobenzoic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a mixed standard solution containing all three components.
-
Sample Preparation: Dissolve a known amount of the synthesis reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the impurities using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound and 2-iodobenzaldehyde in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute a sample of the reaction mixture in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the standard and sample solutions. Identify impurities by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by matching retention times with standards. Quantify using the peak area of the total ion chromatogram (TIC) or extracted ion chromatograms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of the main product and any significant impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction product in about 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical signals to expect:
-
This compound: Aromatic protons (~7.0-7.8 ppm), acetal proton (-CH(OCH₃)₂) (~5.5 ppm), methoxy protons (-OCH₃) (~3.3 ppm).
-
2-Iodobenzaldehyde: Aldehyde proton (~10 ppm), aromatic protons (~7.2-8.0 ppm).
-
Hemiacetal: Unique signals for the methine and hydroxyl protons.
-
2-Iodobenzoic acid: Carboxylic acid proton (>10 ppm, broad), aromatic protons.
-
-
-
¹³C NMR and 2D NMR (if necessary): For complex mixtures or unknown impurities, acquire ¹³C NMR, COSY, HSQC, and HMBC spectra to aid in structural elucidation.
-
Analysis: Integrate the signals of the main product and impurities to estimate their relative molar ratios.
Visualization of the Impurity Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in the synthesis of this compound.
Caption: Workflow for the characterization of impurities.
Conclusion
The comprehensive characterization of impurities in the synthesis of this compound requires a multi-faceted analytical approach. HPLC-UV is a robust technique for the quantification of known, non-volatile impurities, provided that acetal stability is addressed. GC-MS offers high sensitivity and specificity for the identification and quantification of volatile components. NMR spectroscopy is indispensable for the unambiguous structural elucidation of unknown impurities. By employing these techniques in a complementary fashion, researchers can ensure the quality and purity of this critical synthetic intermediate, thereby facilitating the development of safe and effective pharmaceuticals.
References
Safety Operating Guide
Proper Disposal of 1-(Dimethoxymethyl)-2-iodobenzene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-(Dimethoxymethyl)-2-iodobenzene, a halogenated aromatic ether. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety and Hazard Assessment
Key safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated, sealed container for hazardous waste disposal.[2][4] Do not allow the substance to enter drains or waterways.[2][3]
Chemical Segregation and Waste Collection
Proper segregation of chemical waste is the most critical step in the disposal process. This compound must be disposed of as halogenated organic waste .
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.[5][6] These containers are often color-coded (e.g., green-labeled carboys) to distinguish them from other waste streams.[5]
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[5][6][7][8] The disposal methods for these two streams are different, and cross-contamination increases disposal costs and environmental burden.[6][7]
-
Prohibited Items: Do not add strong acids, bases, oxidizers, or heavy metals to the halogenated organic waste container.[7][8]
| Waste Classification & Handling Summary | |
| Chemical Name | This compound |
| Waste Category | Halogenated Organic Waste[5][9] |
| Designated Container | Labeled, sealed, leak-proof container for halogenated solvents |
| Incompatible Waste Streams | Non-halogenated organics, strong acids/bases, heavy metals[7][8] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility[5][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
Materials:
-
Designated halogenated organic waste container
-
Personal Protective Equipment (PPE) as described above
-
Waste manifest or log sheet
Procedure:
-
Ensure Proper Labeling: Verify that the halogenated organic waste container is clearly and accurately labeled with "Hazardous Waste," "Halogenated Organic Solvents," and a list of its contents.
-
Transfer Waste: Carefully transfer the this compound waste into the designated container. If the waste is in a solution, ensure the solvents are compatible with the other contents of the container.
-
Secure the Container: Tightly seal the cap of the waste container to prevent leaks or the release of vapors.[8]
-
Log the Waste: Record the addition of the waste on the container's log sheet or your laboratory's waste manifest. Include the chemical name and the approximate quantity added.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, or open flames.[1][4]
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste management schedule, arrange for its collection by a licensed hazardous waste disposal service.[1][8][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. uakron.edu [uakron.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
